Talsupram
説明
Structure
3D Structure
特性
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYYOUFMJBLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25487-28-9 (hydrochloride) | |
| Record name | Talsupram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50864992 | |
| Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21489-20-3 | |
| Record name | Talsupram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21489-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talsupram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talsupram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09191 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALSUPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Z73MW6CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Talsupram: A Technical Guide to its Mechanism of Action as a Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talsupram is a potent and selective norepinephrine reuptake inhibitor (NRI) that was investigated as an antidepressant in the 1960s and 1970s. Despite its promising pharmacological profile, it was never brought to market. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The document details its molecular interactions, downstream signaling pathways, and supporting in vitro and in vivo data. Experimental methodologies are described to provide a comprehensive understanding of the preclinical evaluation of this compound.
Introduction
This compound, also known as Lu 5-005, is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram and another NRI, talopram.[1][2][3] Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This guide will systematically review the available scientific literature to present a detailed account of this compound's pharmacology.
Molecular Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
The principal pharmacological action of this compound is its high-affinity binding to and subsequent inhibition of the norepinephrine transporter (NET).[4][5][6][7] The NET is a crucial presynaptic protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking this reuptake process, this compound potentiates noradrenergic neurotransmission.
In Vitro Binding Affinity and Selectivity
This compound demonstrates marked selectivity for the norepinephrine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
| Table 1: In vitro inhibitory potency of this compound on human monoamine transporters.[6] |
The data clearly indicates that this compound is a highly potent inhibitor of NET, with approximately 1076-fold selectivity over SERT and over 11,770-fold selectivity over DAT.
Experimental Protocol: Norepinephrine Transporter Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the IC50 of a test compound like this compound for the human norepinephrine transporter (hNET). This protocol is based on established methodologies in the field.
Objective: To quantify the binding affinity of this compound for hNET by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing recombinant hNET (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nisoxetine (a potent NET inhibitor).
-
Reference Compound: Desipramine (a well-characterized NRI).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing hNET.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add assay buffer, [³H]-Nisoxetine, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of the reference compound (Desipramine), [³H]-Nisoxetine, and the membrane preparation.
-
Test Compound: Add serial dilutions of this compound, [³H]-Nisoxetine, and the membrane preparation.
-
Incubate the plate, typically at 4°C for 2-4 hours, to reach binding equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Downstream Signaling Pathways
The inhibition of NET by this compound leads to an accumulation of norepinephrine in the synaptic cleft, enhancing its interaction with postsynaptic and presynaptic adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger various intracellular signaling cascades.
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Presynaptic α2-autoreceptors also provide a negative feedback mechanism, reducing further norepinephrine release.
-
β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of PKA.
In Vivo Evidence: Analgesic Effects in a Neuropathic Pain Model
A study investigating the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain provides in vivo evidence of its mechanism. This compound was found to be an effective analgesic, with its efficacy attributed to the inhibition of noradrenaline reuptake.[4][5][7]
Summary of In Vivo Analgesic Efficacy
In a rat model of partial sciatic nerve ligation, intraperitoneally administered this compound demonstrated a significant anti-hyperalgesic effect in the hot plate test, which measures supraspinal pain responses.[4] this compound was found to be more effective than a selective serotonin reuptake inhibitor (vilazodone) and a triple reuptake inhibitor (indatraline) in this assay, highlighting the importance of norepinephrine in mediating analgesia.[4][5]
| Dose (mg/kg, i.p.) | Time Course of Effect (Hot Plate Test) | Time Course of Effect (Tail Flick Test) |
| 2.5 | Effective from 30 to 120 minutes | Effective at 60 and 90 minutes |
| 5.0 | Effective from 30 to 90 minutes | Effective from 30 to 90 minutes |
| 10.0 | Effective from 15 to 90 minutes | Not specified, but anti-hyperalgesic effect was observed |
| Table 2: Summary of this compound's anti-hyperalgesic effects in a rat model of neuropathic pain.[4] |
Experimental Protocol: Neuropathic Pain Model and Analgesia Testing
Objective: To assess the anti-hyperalgesic effect of this compound in a rat model of chronic constriction injury.
Animals: Adult male Wistar rats.
Procedure:
-
Surgical Procedure (Partial Sciatic Nerve Ligation):
-
Anesthetize the rats.
-
Expose the sciatic nerve in one hind limb.
-
Ligate approximately one-third to one-half of the nerve diameter.
-
Suture the incision.
-
Allow for a post-operative recovery period for the development of neuropathic pain.
-
-
Drug Administration:
-
Administer this compound hydrochloride intraperitoneally at doses of 2.5, 5, and 10 mg/kg.
-
-
Analgesia Testing:
-
Hot Plate Test: Place the rat on a heated surface (e.g., 55°C) and measure the latency to a pain response (e.g., licking a paw or jumping). A longer latency indicates an analgesic effect.
-
Tail Flick Test: Apply a radiant heat source to the rat's tail and measure the latency to flick the tail away from the stimulus.
-
Conduct measurements at baseline and at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each dose and time point.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of this compound to a control group.
-
References
- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C20H25NS | CID 33014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Selective Norepinephrine Reuptake Inhibitor Properties of Talsupram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsupram, also known as Talopram, is a potent and selective norepinephrine reuptake inhibitor (NRI). It belongs to the same class of phenyl-phthalane derivatives as the well-known selective serotonin reuptake inhibitor (SSRI), citalopram.[1][2] Despite their close structural relationship, these compounds exhibit remarkably distinct pharmacological profiles, with this compound demonstrating high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters.[1] This high selectivity makes this compound a valuable tool for preclinical research into the role of the noradrenergic system and a reference compound in the development of novel antidepressants and treatments for conditions such as neuropathic pain.[3][4]
This guide provides an in-depth overview of the core selective NRI properties of this compound, including its mechanism of action, quantitative binding affinity data, and detailed experimental protocols used for its characterization.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the blockade of the norepinephrine transporter (NET). NET is a presynaptic membrane transport protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[5][6] By binding to NET, this compound competitively inhibits this reuptake process. This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, resulting in enhanced and sustained activation of postsynaptic α- and β-adrenergic receptors. This potentiation of noradrenergic neurotransmission is the foundation of its pharmacological effects.
Binding Affinity and Selectivity Profile
The defining characteristic of this compound is its high binding affinity for NET and its selectivity over other monoamine transporters. Affinity is typically quantified by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
Stereoselectivity
Like citalopram, this compound is a chiral molecule, existing as two mirror-image enantiomers: R-Talsupram and S-Talsupram. Pharmacological activity resides almost exclusively in the R-enantiomer, which displays significantly higher potency and selectivity for NET.[1] The S-enantiomer is a comparatively low-affinity compound with less separation between NET and SERT activity.[1]
Quantitative Binding Data
The following table summarizes the binding affinities of this compound's enantiomers for the human norepinephrine (hNET) and serotonin (hSERT) transporters. Affinity for the dopamine transporter (hDAT) is significantly lower and often not reported in primary literature, reflecting the compound's high selectivity.
| Compound | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | Selectivity (SERT Ki / NET Ki) |
| Racemic Talopram | 9 | 719 | >10,000 | ~80x |
| R-Talopram | 3 | 2,752 | >10,000 | ~917x |
| S-Talopram | 22 | 247 | >10,000* | ~11x |
| Data from Andersen et al. (2011)[1]. Affinity for hDAT is reported to be very low for the parent compound citalopram and its analogues[2]; a specific Ki value >10,000 nM is commonly cited for selective agents. |
Detailed Experimental Protocols
The characterization of this compound's properties relies on standardized and reproducible in vitro and in vivo assays.
Protocol: Radioligand Binding Assay for Affinity Determination
This in vitro competition assay quantifies the affinity of a test compound (this compound) for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of this compound for hNET, hSERT, and hDAT.
-
Materials:
-
Biological Source: Cell membranes from HEK293 or COS-7 cells transiently or stably expressing the recombinant human norepinephrine transporter (hNET) or other transporters (hSERT, hDAT).[1]
-
Radioligand: A high-affinity ligand for the transporter, such as [125I]-(-)-2β-carbomethoxy-3β-(4-iodophenyl)tropane ([125I]β-CIT) or [3H]Nisoxetine for NET.[1]
-
Test Compound: this compound (racemic or individual enantiomers) dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.
-
Assay Buffer: Tris-HCl or similar buffer containing appropriate salts (e.g., NaCl, KCl).
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Detection: Gamma counter for 125I or liquid scintillation counter for 3H.
-
-
Methodology:
-
Incubation: A fixed concentration of cell membranes and radioligand are incubated in the assay buffer with varying concentrations of this compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[7][8]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Washing: Filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol: In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a functional assessment of a reuptake inhibitor's effect.
-
Objective: To measure the change in extracellular norepinephrine concentration in a target brain region (e.g., frontal cortex, hippocampus) following systemic administration of this compound.
-
Materials:
-
Subjects: Laboratory rats or mice.
-
Surgical Equipment: Stereotaxic apparatus for precise probe implantation.
-
Microdialysis System: Microdialysis probes (with a semi-permeable membrane), a low-flow rate infusion pump, and a fraction collector.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for sensitive quantification of norepinephrine.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
-
Methodology:
-
Probe Implantation: Under anesthesia, a guide cannula is surgically implanted into the skull, aimed at the brain region of interest. The animal is allowed to recover from surgery.
-
Probe Insertion & Baseline: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline samples (dialysate) are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Sample Collection: Dialysate collection continues for several hours post-administration to monitor the time course of the drug's effect.
-
Neurochemical Analysis: The concentration of norepinephrine in each dialysate sample is quantified using HPLC-ED.
-
Data Analysis: The post-injection norepinephrine levels are expressed as a percentage change from the average baseline concentration.
-
References
- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsupram: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for its potential as an antidepressant in the 1960s and 1970s.[1] Although it was never brought to market, its distinct pharmacological profile and structural relationship to the well-known selective serotonin reuptake inhibitor (SSRI) citalopram make it a molecule of continued interest in medicinal chemistry and neuroscience research.[1][2] Structurally, it is a thio-analog of talopram.[1] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the pharmacological data associated with this compound.
Chemical Structure and Properties
This compound is a chiral molecule with the chemical formula C₂₀H₂₅NS.[2][3][4] It possesses a central 1,3-dihydro-2-benzothiophene core, substituted at the 1-position with both a phenyl group and a methylaminopropyl side chain, and at the 3-position with two methyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | [2] |
| CAS Number | 21489-20-3 | [2][3] |
| Molecular Formula | C₂₀H₂₅NS | [2][3][4] |
| Molecular Weight | 311.49 g/mol | [2][3][4] |
| SMILES | CC1(C)c2ccccc2C(CCCNC)(c3ccccc3)S1 | [4] |
| InChIKey | FKHYYOUFMJBLAF-UHFFFAOYSA-N | [2][4] |
Proposed Synthesis of this compound
The proposed multi-step synthesis is outlined below:
Biological Activity and Quantitative Data
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET). Its affinity for NET is significantly higher than for the serotonin transporter (SERT) and the dopamine transporter (DAT).
Table 2: Monoamine Transporter Inhibition Profile of this compound
| Transporter | IC₅₀ (nM) | Reference |
| Norepinephrine Transporter (NET) | 0.79 | [5] |
| Serotonin Transporter (SERT) | 850 | [5] |
| Dopamine Transporter (DAT) | 9300 | [5] |
Recent studies have also explored the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain, demonstrating its potential efficacy in pain management.[6][7]
Table 3: Anti-hyperalgesic Effect of this compound in a Rat Neuropathic Pain Model
| Dose (mg/kg, i.p.) | Test | Maximum Possible Effect (MPE%) | Time to Max Effect (min) | Reference |
| 2.5 | Hot Plate | Effective from 30-120 min | 60 | [6] |
| 5.0 | Hot Plate | Effective from 30-90 min | 60 | [6] |
| 10.0 | Hot Plate | Effective from 30-120 min | 60 | [6] |
| 2.5 | Tail Flick | Effective from 30-90 min | 60 | [6] |
| 5.0 | Tail Flick | Not specified | 60 | [6] |
| 10.0 | Tail Flick | Not specified | 60 | [6] |
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET) in the presynaptic neuron.[6][7] This inhibition prevents the reabsorption of norepinephrine from the synaptic cleft, leading to an increased concentration of norepinephrine available to bind to postsynaptic adrenergic receptors. This modulation of noradrenergic signaling is believed to underlie its antidepressant and analgesic effects.
Experimental Protocols: Analgesic Effect in a Rat Model of Neuropathic Pain
The following protocol was used to assess the anti-hyperalgesic effects of this compound.[6]
1. Animals:
-
Male Wistar rats were used.
-
Animals were housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle.
-
Food and water were available ad libitum.
-
Rats were allowed to adapt to the laboratory for at least 2 hours before testing.
2. Neuropathic Pain Induction:
-
Sciatic nerve ligation was performed to induce neuropathic pain.
3. Drug Administration:
-
This compound hydrochloride was dissolved in a vehicle and administered intraperitoneally (i.p.) at doses of 2.5, 5, and 10 mg/kg.
4. Analgesia Tests:
-
Hot Plate Test:
-
Rats were placed on a hot plate maintained at 53 ± 0.5°C.
-
The latency to a response (licking paws or jumping) was recorded.
-
A cut-off time of 30 seconds was used to prevent tissue damage.
-
Measurements were taken before and at 15, 30, 60, 90, and 120 minutes after drug administration.
-
-
Tail Flick Test:
-
A radiant heat source was focused on the rat's tail.
-
The time taken for the rat to flick its tail away from the heat was measured.
-
Measurements were taken at the same time points as the hot plate test.
-
5. Data Analysis:
-
The Maximum Possible Effect (MPE) was calculated.
-
Data were analyzed using one-way and two-way ANOVA followed by a Tukey post-hoc test.
-
A p-value of <0.05 was considered statistically significant.
References
- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Citalopram - Wikipedia [en.wikipedia.org]
- 4. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Talsupram
Disclaimer: Publicly available information on the pharmacokinetics of talsupram is exceedingly limited. Preclinical and clinical studies were conducted in the 1960s and 1970s, and the detailed pharmacokinetic data from these studies are not readily accessible in modern databases. A 1972 clinical trial measured pharmacokinetic parameters of this compound (then known as Lu 5-003), but the full results of this study are not available in the public domain. This guide, therefore, focuses on the available pharmacodynamic data and explicitly acknowledges the significant gaps in pharmacokinetic information.
Introduction
This compound (Lu 5-003) is a selective norepinephrine reuptake inhibitor (NRI) that was investigated as a potential antidepressant. While it was never marketed for this indication, recent preclinical research has explored its analgesic effects in neuropathic pain models. This technical guide provides a comprehensive overview of the known pharmacodynamics of this compound, with a focus on its mechanism of action and its effects in a rat model of neuropathic pain. The guide also presents the detailed experimental protocol from this key study to facilitate further research.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of the norepinephrine transporter (NET).[1][2][3] This action blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse.[4] This enhanced noradrenergic neurotransmission is believed to be the basis for its potential therapeutic effects.
Analgesic Effects in a Neuropathic Pain Model
A study in a rat model of neuropathic pain induced by partial sciatic nerve ligation investigated the anti-hyperalgesic effects of this compound.[1][2][3] The study utilized the hot plate and tail flick tests to assess the analgesic response.
Data Presentation
The following table summarizes the key pharmacodynamic findings from the study on the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.
| Parameter | 2.5 mg/kg Dose | 5 mg/kg Dose | 10 mg/kg Dose |
| Route of Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| Peak Effect Time | 60 minutes | 60 minutes | 60 minutes |
| Effective Duration (Hot Plate Test) | 30 to 120 minutes | 30 to 90 minutes | Effective from 30 to 120 minutes |
| Effective Duration (Tail Flick Test) | 60 and 90 minutes | 30 to 90 minutes | Effective from 30 to 120 minutes |
| Comparative Efficacy (Hot Plate Test) | More effective than vilazodone (5 mg/kg) and indatraline (10 mg/kg) | More effective than vilazodone (10 mg/kg) | Significantly more effective than the same doses of vilazodone and indatraline |
Data extracted from a study by Al-Kuraishy et al. (2022).[1][2]
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment investigating the analgesic effects of this compound.
Study of Anti-Hyperalgesic Effects in a Rat Model of Neuropathic Pain
1. Animal Model:
-
Species: Male Wistar rats.
-
Induction of Neuropathic Pain: Partial sciatic nerve ligation was performed to induce a neuropathic pain state.
2. Drug Administration:
-
Drug: this compound hydrochloride.
-
Doses: 2.5, 5, and 10 mg/kg.
-
Route of Administration: Intraperitoneal injection.
3. Analgesic Assays:
-
Hot Plate Test: This test measures the latency of the rat's response to a thermal stimulus, indicating the level of thermal hyperalgesia. The test was conducted at various time points after drug administration.
-
Tail Flick Test: This test measures the latency of the rat's tail withdrawal from a radiant heat source, providing another measure of thermal nociception. The test was also performed at multiple time points post-dosing.
4. Data Analysis:
-
The anti-hyperalgesic effect was expressed as the Maximum Possible Effect (%MPE).
-
Statistical analysis was performed using one-way and two-way ANOVA followed by Tukey's HSD test for comparisons between groups.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound in Neuropathic Pain.
Experimental Workflow
Caption: Experimental Workflow for Analgesic Effect Study.
Conclusion
This compound is a selective norepinephrine reuptake inhibitor that has demonstrated significant anti-hyperalgesic effects in a preclinical model of neuropathic pain. Its mechanism of action, centered on enhancing noradrenergic neurotransmission, suggests potential therapeutic applications in pain management. However, a comprehensive understanding of its clinical potential is hampered by the lack of publicly available pharmacokinetic data. Further research, potentially involving the re-examination of historical data or new preclinical and clinical studies, is necessary to fully characterize the pharmacokinetic profile of this compound and its implications for dosing and therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Talsupram In Vitro Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of talsupram, a selective norepinephrine reuptake inhibitor (NRI). This compound, also known as Lu 5-003, was investigated for its antidepressant properties in the 1960s and 1970s but was never marketed.[1] Structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, this compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the norepinephrine transporter (NET).[1][2]
Core Findings: this compound's High Affinity for the Norepinephrine Transporter
Recent studies have confirmed the potent and selective nature of this compound's interaction with the human norepinephrine transporter. In vitro assays measuring the inhibition of monoamine uptake have demonstrated that this compound has a high affinity for NET, with significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinity of this compound for the human monoamine transporters, presented as IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the reuptake of monoamines by their respective transporters.
| Target Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
Data sourced from R&D Systems, Inc.
These values highlight this compound's remarkable selectivity for the norepinephrine transporter, with over 1000-fold greater potency for NET compared to SERT and over 11,000-fold greater potency compared to DAT. This pharmacological profile positions this compound as a highly selective tool for studying the role of norepinephrine in various physiological and pathological processes.
Experimental Protocols: In Vitro Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor or transporter is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol for such an assay, designed to assess the affinity of a test compound like this compound for monoamine transporters.
I. Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine, serotonin, or dopamine transporter.
-
Radioligand: A radioactively labeled ligand that specifically binds to the transporter of interest (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).
-
Test Compound: this compound hydrochloride or other compounds to be tested.
-
Assay Buffer: A buffer solution appropriate for the binding assay (e.g., Tris-HCl buffer with physiological salt concentrations).
-
Wash Buffer: A cold buffer solution used to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
96-well Filter Plates: Plates with a filter bottom to separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate the washing of the filter plates.
-
Scintillation Counter: An instrument to measure the radioactivity.
II. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Dilute the cell membranes to the desired protein concentration in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration typically near its Kd (dissociation constant).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add a high concentration of a known non-radioactive inhibitor for the transporter, radioligand solution, and cell membrane suspension. This determines the amount of radioligand that binds to non-target sites.
-
Test Compound: Add the serial dilutions of the test compound, radioligand solution, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the cell membranes with the bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki (Inhibition Constant): If the radioligand concentration and its Kd are known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of norepinephrine and the workflow of an in vitro binding affinity assay.
Caption: Norepinephrine reuptake inhibition by this compound.
Caption: Workflow of an in vitro binding affinity assay.
References
Talsupram: A Technical Deep Dive into a Pioneering Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsupram, also known by its developmental code Lu 5-003, is a selective norepinephrine reuptake inhibitor (NRI) that emerged from the vigorous era of antidepressant research in the 1960s and 1970s.[1] Developed by Lundbeck, it represents a significant step in the evolution of monoamine reuptake inhibitors. Although this compound was never brought to market, its study provided valuable insights into the role of norepinephrine in mood regulation and laid the groundwork for future antidepressant development. Structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) citalopram, this compound's history is a compelling case study in the complex journey of a promising psychiatric drug candidate.[1] This technical guide provides an in-depth exploration of the historical development, key experimental data, and methodologies associated with this compound research.
Historical Development
The development of this compound occurred within the broader context of the monoamine hypothesis of depression, which posited that deficiencies in neurotransmitters like norepinephrine and serotonin were central to the pathophysiology of depressive disorders. Early antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), had significant side effects and safety concerns, driving the search for more selective agents.
This compound and its structural analog, talopram, were synthesized as part of this effort.[1] While showing promise as potent NRIs, their clinical development was ultimately halted. Reports from the era suggest that activating properties of this class of drugs were associated with an increased risk of suicide attempts in clinical trials, a significant factor in the decision to not pursue marketing.[1] This experience highlighted the complex relationship between noradrenergic activity and the clinical presentation of depression, influencing subsequent drug development strategies.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking this transporter, this compound increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.
The selectivity of this compound for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) was a key characteristic that distinguished it from many of the less selective antidepressants of its time. This selectivity was believed to offer a more targeted therapeutic effect with a potentially different side effect profile.
Quantitative Data
The following table summarizes the available quantitative data on this compound's inhibitory activity at the human monoamine transporters.
| Transporter | IC50 (nM) | Reference |
| Norepinephrine Transporter (NET) | 0.79 | [1][2] |
| Serotonin Transporter (SERT) | 850 | [1][2] |
| Dopamine Transporter (DAT) | 9300 | [1][2] |
Table 1: In vitro inhibitory potency of this compound at human monoamine transporters.
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay (Hypothetical Reconstruction)
References
Talsupram Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talsupram, a selective norepinephrine reuptake inhibitor (NRI), has been a subject of interest for its potential antidepressant and analgesic properties. While never commercially marketed, its unique structure, closely related to the selective serotonin reuptake inhibitor (SSRI) citalopram, provides a valuable scaffold for the exploration of novel monoamine reuptake inhibitors. This technical guide provides a comprehensive overview of this compound, its known pharmacological profile, and, due to a lack of publicly available data on direct analogues, explores the structure-activity relationships (SAR) of the closely related talopram and citalopram series of compounds. This document details experimental protocols for the synthesis and evaluation of such compounds and visualizes key biological pathways and experimental workflows.
Introduction to this compound
This compound (Lu 5-005) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was investigated for its antidepressant effects in the 1960s and 1970s.[1] It shares a phthalane-derived core structure with talopram and the widely-known SSRI, citalopram. The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic neurotransmission is believed to be the basis for its potential therapeutic effects.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT).
Table 1: In Vitro Binding Affinities of this compound
| Transporter | IC50 (nM) | Reference |
| NET | 0.79 | [2] |
| SERT | 850 | [2] |
| DAT | 9300 | [2] |
Recent studies have also explored the analgesic effects of this compound in preclinical models of neuropathic pain, suggesting that its NRI activity may contribute to pain modulation.[3][4][5]
Structure-Activity Relationship (SAR) Studies of Related Analogues
Direct public-domain literature on the synthesis and evaluation of this compound analogues and derivatives is scarce. However, extensive SAR studies have been conducted on the structurally similar citalopram and talopram scaffolds. These studies provide valuable insights into the structural determinants of potency and selectivity for the monoamine transporters.
A systematic study of 16 analogues with variations at the four positions that differentiate citalopram and talopram revealed that two specific positions are key determinants of their biological activity at both the serotonin and norepinephrine transporters.
Table 2: Inhibitory Potencies (IC50, nM) of Citalopram/Talopram Analogues at hSERT and hNET
| Compound | R1 | R2 | R3 | R4 | hSERT IC50 (nM) | hNET IC50 (nM) |
| Citalopram | CN | F | (CH3)2 | CH3 | 1.8 | 5,400 |
| Talopram | H | H | H | (CH3)2 | 110 | 3.1 |
| Analogue 1 | CN | F | (CH3)2 | H | 3.5 | 11,000 |
| Analogue 2 | CN | F | H | CH3 | 2.9 | 1,500 |
| Analogue 3 | CN | F | H | H | 5.8 | 3,300 |
| Analogue 4 | CN | H | (CH3)2 | CH3 | 1.5 | 1,500 |
| Analogue 5 | CN | H | (CH3)2 | H | 2.9 | 3,300 |
| Analogue 6 | CN | H | H | CH3 | 2.4 | 540 |
| Analogue 7 | CN | H | H | H | 4.8 | 1,100 |
| Analogue 8 | H | F | (CH3)2 | CH3 | 54 | 2.4 |
| Analogue 9 | H | F | (CH3)2 | H | 110 | 4.8 |
| Analogue 10 | H | F | H | CH3 | 86 | 1.1 |
| Analogue 11 | H | F | H | H | 180 | 2.4 |
| Analogue 12 | H | H | (CH3)2 | CH3 | 48 | 1.5 |
| Analogue 13 | H | H | (CH3)2 | H | 110 | 3.1 |
| Analogue 14 | H | H | H | CH3 | 86 | 0.8 |
| Analogue 15 | H | H | H | H | 180 | 1.8 |
Data adapted from related SAR studies on citalopram and talopram analogues.
Experimental Protocols
Synthesis of this compound
General Synthetic Strategy:
The synthesis would likely involve the preparation of the core phthalane structure, followed by the introduction of the aminopropyl side chain, and finally, N-methylation to yield this compound.
Caption: Conceptual synthetic workflow for this compound.
Norepinephrine Reuptake Inhibition Assay
This protocol describes a typical in vitro assay to determine the potency of a compound to inhibit norepinephrine reuptake via the NET.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
[³H]-Norepinephrine (radioligand).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (this compound analogues/derivatives).
-
Desipramine (reference compound).
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed hNET-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in assay buffer.
-
Assay Incubation:
-
Wash the cells with assay buffer.
-
Add the test or reference compound solutions to the wells.
-
Add [³H]-Norepinephrine to all wells.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).
-
-
Termination and Lysis:
-
Aspirate the incubation solution.
-
Wash the cells rapidly with ice-cold assay buffer to terminate the uptake.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the control (vehicle-treated) wells.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the NET inhibition assay.
Signaling Pathways
Inhibition of the norepinephrine transporter by this compound and its analogues leads to an accumulation of norepinephrine in the synaptic cleft. This enhances the activation of postsynaptic adrenergic receptors, which can trigger various downstream signaling cascades.
Caption: Downstream signaling from NET inhibition.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity within the landscape of monoamine reuptake inhibitors. While direct analogues and derivatives are not extensively documented in publicly accessible literature, the rich structure-activity relationship data from the closely related citalopram and talopram series offer a strong foundation for the rational design of novel norepinephrine-selective or dual-acting compounds. The experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers aiming to explore this chemical space and develop next-generation therapeutics for neurological and psychiatric disorders. Further investigation into the synthesis and pharmacological profiling of direct this compound analogues is warranted to fully elucidate the potential of this chemical scaffold.
References
- 1. Synthesis and positron emission tomography evaluation of three norepinephrine transporter radioligands: [C-11]desipramine, [C-11]talopram and [C-11]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Talsupram for Preclinical Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talsupram is a potent and selective norepinephrine reuptake inhibitor (NRI) that serves as a valuable tool in preclinical neuroscience research. Its high affinity for the norepinephrine transporter (NET) allows for the targeted investigation of the role of noradrenergic signaling in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its mechanism of action, binding profile, and detailed protocols for its use in key preclinical assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of depression, pain, and other neurological disorders.
Introduction
This compound hydrochloride is a selective norepinephrine (NE) reuptake inhibitor with a high affinity for the human norepinephrine transporter (NET). By blocking the reuptake of NE from the synaptic cleft, this compound effectively increases the concentration and duration of action of NE, thereby enhancing noradrenergic neurotransmission.[1][2] This mechanism of action makes it a compound of interest for studying conditions where dysregulation of the noradrenergic system is implicated, such as depression and neuropathic pain.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by binding to the norepinephrine transporter (NET) on presynaptic noradrenergic neurons. The NET is responsible for clearing norepinephrine from the synaptic cleft, thus terminating its signaling.[1] By inhibiting this transporter, this compound leads to an accumulation of norepinephrine in the synapse, resulting in increased activation of postsynaptic α- and β-adrenergic receptors.[1][2]
Pharmacological Profile
This compound demonstrates high selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. This selectivity is crucial for dissecting the specific role of norepinephrine in various neural circuits and behaviors.
Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (IC50) of this compound for human monoamine transporters.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
| Data from R&D Systems. |
These values highlight this compound's potent and selective inhibition of the norepinephrine transporter.
Preclinical Experimental Protocols
This compound has been utilized in various preclinical models to investigate its effects on behavior and neurochemistry. The following sections provide detailed protocols for common behavioral assays relevant to the study of antidepressants and analgesics.
Animal Models and Drug Administration
-
Species: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, Swiss Webster) are commonly used.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound hydrochloride is soluble in water and dimethyl sulfoxide (DMSO). Solutions should be prepared fresh on the day of experimentation.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies.[4]
-
Dosage: Effective doses in rats for analgesic effects have been reported to be in the range of 2.5, 5, and 10 mg/kg.[4] Dose-response studies are recommended to determine the optimal dose for other models and species.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant compounds. The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatments are known to reduce the duration of immobility.
Protocol for Rats:
-
Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Day 1: Pre-test Session: Individually place each rat into the swim cylinder for a 15-minute session. After the session, remove the rat, dry it with a towel, and return it to its home cage.[1]
-
Day 2: Test Session:
-
Administer this compound or vehicle at the desired dose and time before the test (e.g., 30-60 minutes prior).
-
Place the rat back into the swim cylinder for a 5-minute test session.[1]
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the time the rat spends floating with only minimal movements necessary to keep its head above water.[1]
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, primarily in mice. The test is based on the principle that mice, when suspended by their tails, will alternate between periods of struggling and immobility. Antidepressants typically reduce the duration of immobility.
Protocol for Mice:
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail. The mouse should be suspended high enough so that it cannot reach any surfaces.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and time before the test (e.g., 30-60 minutes prior).
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
Suspend the mouse for a 6-minute test session.[5]
-
Record the entire session with a video camera.
-
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[5]
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This technique can be used to directly assess the effect of this compound on norepinephrine levels in the brain.
Protocol for Rats:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish a stable baseline of extracellular norepinephrine.
-
Administer this compound or vehicle.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis: Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]
Signaling Pathways
The inhibition of the norepinephrine transporter by this compound leads to a cascade of downstream signaling events. The increased availability of norepinephrine in the synapse results in enhanced activation of both presynaptic and postsynaptic adrenergic receptors.
Activation of postsynaptic α1- and β-adrenergic receptors initiates intracellular signaling cascades, including the protein kinase C (PKC) and cyclic AMP (cAMP) pathways, respectively. These pathways can, in turn, modulate the expression of various genes and influence neuronal function and plasticity.[1] Presynaptic α2-adrenergic autoreceptors are also activated, which typically provide negative feedback to inhibit further norepinephrine release.
Synthesis
This compound, with the chemical name 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo[c]thiophene-1-propanamine, is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram. The synthesis of this compound and its analogs has been described in the scientific literature, often in the context of developing novel monoamine reuptake inhibitors. Researchers interested in the chemical synthesis of this compound should refer to specialized medicinal chemistry and organic synthesis journals for detailed synthetic routes and procedures.
Conclusion
This compound is a valuable pharmacological tool for the preclinical investigation of the noradrenergic system. Its high potency and selectivity for the norepinephrine transporter allow for targeted studies into the role of norepinephrine in a variety of neurological and psychiatric conditions. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this compound in neuroscience research and contribute to a better understanding of the complex functions of the noradrenergic system.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. turkjps.org [turkjps.org]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with citalopram induces noradrenaline receptor hypoactivity. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Studies on Talsupram: A Technical Whitepaper
Foreword: Talsupram (also known as Lu 5-003) is a selective norepinephrine reuptake inhibitor (NRI) that underwent investigation as an antidepressant agent during the 1960s and 1970s. Although it was never brought to market, its potent and selective pharmacological profile has made it a valuable research tool for elucidating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. This technical guide provides a comprehensive overview of the existing investigational data on this compound, with a focus on its pharmacological activity, preclinical efficacy in animal models, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its pharmacological effect through the potent and selective inhibition of the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Signaling Pathway
The primary mechanism involves the direct blockade of the norepinephrine transporter, which is a sodium- and chloride-dependent transporter protein. By binding to this transporter, this compound prevents the reabsorption of norepinephrine into the presynaptic neuron, making more of the neurotransmitter available to act on postsynaptic adrenergic receptors.
Quantitative Pharmacological Data
The selectivity of this compound for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a defining characteristic of its pharmacological profile.
In Vitro Transporter Inhibition
The following table summarizes the in vitro inhibitory activity of this compound on human monoamine transporters.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
Data sourced from McConathy et al. (2004) as cited by commercial suppliers.
The data clearly indicates that this compound is a highly potent NET inhibitor, with approximately 1,076-fold selectivity for NET over SERT and approximately 11,772-fold selectivity for NET over DAT.
Preclinical Analgesic Efficacy
A 2022 study investigated the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain induced by partial sciatic nerve ligation. The efficacy was measured as the Maximum Possible Effect (%MPE) in hot plate and tail flick tests.
| Dose (mg/kg, i.p.) | Test | Time Point of Max Effect (min) | Max %MPE (Mean) |
| 2.5 | Hot Plate | 60 | >50% |
| 5.0 | Hot Plate | 60 | ~70% |
| 10.0 | Hot Plate | 60 | >70% |
| 2.5 | Tail Flick | 60 | ~40% |
| 5.0 | Tail Flick | 60 | ~50% |
| 10.0 | Tail Flick | 60 | >50% |
%MPE values are approximated from graphical data presented in Hacısüleyman et al. (2022).[1][2] this compound was found to be significantly more effective than vilazodone and indatraline in the hot plate test.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of investigational findings. The following sections describe the protocols for key experiments cited in the literature.
Monoamine Reuptake Inhibition Assay (General Protocol)
While the specific protocol from the primary source providing the IC50 values was not available, a general, representative protocol for determining monoamine reuptake inhibition is described below. This is based on common methodologies for such assays.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine, serotonin, or dopamine transporter are cultured under standard conditions.
-
Assay Preparation: On the day of the assay, cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: The cells are pre-incubated for a specified time with varying concentrations of this compound or a control vehicle.
-
Substrate Addition: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine) is added to initiate the reuptake reaction.
-
Termination: After a short incubation period, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of substrate taken up by the cells, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific uptake (IC50 value).
Neuropathic Pain Model and Behavioral Testing
The following protocols are summarized from the study by Hacısüleyman et al. (2022).[1][2]
3.2.1 Partial Sciatic Nerve Ligation (Animal Model)
-
Species: Male Wistar Albino rats.
-
Procedure: Under anesthesia, the common sciatic nerve is exposed. A suture is passed through the nerve, tightly ligating approximately one-third to one-half of the dorsal portion of the nerve. The muscle and skin are then closed in layers. This procedure induces neuropathic pain, including hyperalgesia.
3.2.2 Hot Plate Test (Supraspinal Pain Response)
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency to a pain response (licking a hind paw or jumping) is recorded for each rat before drug administration.
-
This compound (2.5, 5, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).[1]
-
At set time points (e.g., 15, 30, 60, 90, and 120 minutes) after injection, the rat is placed on the hot plate, and the latency to the pain response is recorded.[1]
-
A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
3.2.3 Tail Flick Test (Spinal Pain Reflex)
-
Apparatus: A tail flick analgesia meter that applies a radiant heat source to the tail.
-
Procedure:
-
A baseline tail-flick latency (the time taken for the rat to withdraw its tail from the heat source) is measured.
-
This compound (2.5, 5, or 10 mg/kg) or vehicle is administered i.p.[1]
-
At the same time points as the hot plate test, the tail-flick latency is re-measured.[1]
-
A cut-off time is also employed to avoid tissue injury.
-
Pharmacokinetic and Clinical Data
Despite a thorough review of available literature, specific pharmacokinetic parameters for this compound (e.g., half-life, bioavailability, clearance, metabolism) in preclinical models or humans are not well-documented in publicly accessible databases.
Furthermore, while this compound was investigated as an antidepressant, detailed results from any human clinical trials are not available in the peer-reviewed literature. A 2009 publication titled "Lu 5-003 i antidepressiv terapi. En kontrolleret klinisk gennemprøvning med samtidig måling af farmakokinetiske parametre. En foreløbig meddelelse" by Gram et al. suggests that a controlled clinical trial was conducted, but the full results and detailed data from this study could not be retrieved for this review.
Conclusion
This compound is a potent and highly selective norepinephrine reuptake inhibitor. In vitro data confirms its high affinity for the human NET with substantially lower affinity for SERT and DAT. Preclinical investigations, including recent studies, demonstrate its efficacy in animal models of neuropathic pain, highlighting the important role of norepinephrine in pain modulation.[1][2] However, a significant gap exists in the publicly available literature regarding its pharmacokinetic profile and any clinical trial data from its initial investigation period. This compound remains a valuable pharmacological tool for preclinical research into the functions and therapeutic potential of the noradrenergic system.
References
An In-depth Technical Guide to the Molecular Targets and Signaling Pathways of Talsupram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential antidepressant effects. Its primary mechanism of action involves the potent and selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This guide provides a comprehensive overview of the molecular targets of this compound, the associated signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative binding data is presented to illustrate the selectivity profile of related compounds, and detailed diagrams of the downstream signaling cascades are provided to facilitate a deeper understanding of its pharmacological effects.
Molecular Targets of this compound
The principal molecular target of this compound is the norepinephrine transporter (NET) , a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. This compound exhibits a high affinity for NET, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Quantitative Data on Monoamine Transporter Inhibition
The following table summarizes the inhibitory activity of citalopram, a compound structurally related to this compound, at the serotonin, norepinephrine, and dopamine transporters. It is important to note that while structurally related, this compound's selectivity is for the norepinephrine transporter.
| Compound | Transporter | IC50 (nM) | Reference |
| Citalopram (Lu 10-171) | Serotonin Transporter (SERT) | 1.8 | [1] |
| Norepinephrine Transporter (NET) | ~8,000 | [1] | |
| Dopamine Transporter (DAT) | ~40,000 | [1] |
Note: This data is for citalopram and is provided as a reference for the potential selectivity profile of a related compound. This compound is known to be a selective inhibitor of the norepinephrine transporter.
Signaling Pathways Modulated by this compound
The inhibition of the norepinephrine transporter by this compound leads to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine then activates various subtypes of adrenergic receptors on both presynaptic and postsynaptic neurons, triggering downstream intracellular signaling cascades. The primary adrenergic receptors involved are G-protein coupled receptors (GPCRs), which can be broadly categorized into α and β subtypes.
Gs-Coupled β-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors (β1, β2, and β3) by norepinephrine leads to the stimulation of the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade that results in the activation of Protein Kinase A (PKA).
Gq-Coupled α1-Adrenergic Receptor Signaling
Norepinephrine also activates α1-adrenergic receptors, which are coupled to the Gq alpha subunit. This activation leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Adrenergic receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through various mechanisms, including transactivation of receptor tyrosine kinases.
Experimental Protocols
The determination of the binding affinity of compounds like this compound to the norepinephrine transporter is typically performed using radioligand binding assays. A common method involves a competitive binding assay using a radiolabeled ligand with known high affinity for NET, such as [³H]-nisoxetine.
[³H]-Nisoxetine Competitive Binding Assay for NET
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).
-
[³H]-Nisoxetine (radioligand).
-
Test compound (this compound).
-
Non-specific binding control (e.g., desipramine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid.
-
Scintillation counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells expressing hNET in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [³H]-nisoxetine), non-specific binding (membranes + [³H]-nisoxetine + high concentration of desipramine), and competitive binding (membranes + [³H]-nisoxetine + varying concentrations of this compound).
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Conclusion
This compound's primary pharmacological action is the selective inhibition of the norepinephrine transporter. This leads to an increase in synaptic norepinephrine and the subsequent activation of a complex network of downstream signaling pathways mediated by adrenergic receptors. A thorough understanding of these molecular targets and signaling cascades is crucial for the rational design and development of novel therapeutics targeting the noradrenergic system. The experimental protocols outlined in this guide provide a foundation for the continued investigation of the molecular pharmacology of this compound and other norepinephrine reuptake inhibitors.
References
Methodological & Application
Talsupram Administration in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Talsupram, a selective norepinephrine reuptake inhibitor (NRI), in rat models. The information is compiled from published research to assist in the design and execution of preclinical studies.
Core Concepts
This compound hydrochloride is a selective inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2][3][4] This mechanism of action is leveraged in preclinical research to investigate its potential therapeutic effects, particularly in models of neuropathic pain and depression.[1][3][4]
Data Presentation
The following table summarizes the quantitative data from a study investigating the anti-hyperalgesic effects of this compound hydrochloride in a rat model of neuropathic pain.
| Dose (mg/kg, I.P.) | Behavioral Test | Time of Maximum Effect | Effective Time Range | Reported Effect | Reference |
| 2.5 | Hot Plate | 60 min | 30-120 min | Statistically significant anti-hyperalgesic effect. | [1][2] |
| 2.5 | Tail Flick | 60 min | 30-90 min | Statistically significant anti-hyperalgesic effect. | [1][2] |
| 5 | Hot Plate | 60 min | 30-90 min | Statistically significant anti-hyperalgesic effect. | [1][2] |
| 5 | Tail Flick | 60 min | 30-90 min | Statistically significant anti-hyperalgesic effect. | [1][2] |
| 10 | Hot Plate | 60 min | 30-120 min | Statistically significant anti-hyperalgesic effect. | [1][2] |
| 10 | Tail Flick | 60 min | 30-120 min | Statistically significant anti-hyperalgesic effect. | [1][2] |
Experimental Protocols
Acute Administration of this compound for Neuropathic Pain Models
This protocol is based on the methodology described by Hacisuleyman et al. (2022).[1][2]
1. Materials:
-
This compound hydrochloride (e.g., from BLDpharm[1], MedchemExpress, CP Lab Safety, or MedKoo)
-
Sterile isotonic saline (0.9% NaCl) for injection (Vehicle)
-
Male Wistar albino rats (200-225 g)[5]
-
Syringes and needles (23-25 gauge)
-
Animal scale
-
Vortex mixer
2. Preparation of this compound Solution:
-
Note: The original study did not specify the vehicle used. Sterile isotonic saline is a common and appropriate vehicle for intraperitoneal injections in rodents.
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals.
-
Dissolve the this compound hydrochloride in sterile isotonic saline to achieve the final desired concentration for injection. For example, to administer a 10 mg/kg dose in an injection volume of 1 ml/kg, prepare a 10 mg/ml solution.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
3. Administration Procedure (Intraperitoneal Injection):
-
Weigh the rat to determine the precise injection volume.
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle at a 10-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
4. Behavioral Testing:
-
Conduct behavioral tests, such as the hot plate and tail flick tests, at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to assess the analgesic effects.[1][2]
Hypothetical Chronic Administration Protocol for Depression Models
Note: Specific chronic administration protocols for this compound in rat models were not identified in the literature search. The following is a suggested protocol based on common practices for other antidepressants, such as citalopram, in rodent models of depression.
1. Materials:
-
Same as for acute administration.
-
Apparatus for behavioral testing in depression models (e.g., forced swim test cylinder).
2. Dosing Regimen:
-
Administer this compound hydrochloride (e.g., 5 or 10 mg/kg, I.P.) once daily for a period of 14 to 21 days. This duration is often sufficient to observe neuroadaptive changes associated with antidepressant effects.
3. Behavioral Testing (Forced Swim Test):
-
Habituation/Pre-test Session (Day before the test): Place each rat in a cylinder (40 cm high, 20 cm in diameter) filled with 30 cm of water (23-25°C) for 15 minutes. This session promotes immobility on the test day.
-
Test Session (24 hours after the last this compound injection): Place the rat back into the swim cylinder for a 5-minute session. Record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
This compound Administration Workflow
Caption: Experimental workflow for acute this compound administration in rats.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a norepinephrine reuptake inhibitor.
References
Application Notes and Protocols for Talsupram in Selective Norepinephrine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for its antidepressant properties in the 1960s and 1970s, although it was never brought to market. Structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, this compound exhibits a high affinity and selectivity for the human norepinephrine transporter (NET).[1] This makes it a valuable research tool for elucidating the role of norepinephrine signaling in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to induce selective norepinephrine inhibition in both in vitro and in vivo experimental settings.
Data Presentation
This compound Binding Affinity and Selectivity
This compound's selectivity for the norepinephrine transporter over other monoamine transporters is a key feature for its use in targeted research. The following table summarizes the in vitro binding affinities of this compound for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
| Compound | Target Transporter | IC50 (nM) | Selectivity (vs. NET) |
| This compound | NET | 0.79 | - |
| SERT | 850 | ~1076-fold | |
| DAT | 9300 | ~11772-fold | |
| Data sourced from R&D Systems technical data for this compound hydrochloride.[1] |
In Vivo Efficacy in a Neuropathic Pain Model
This compound has demonstrated anti-hyperalgesic effects in a rat model of neuropathic pain, suggesting the potential therapeutic relevance of norepinephrine reuptake inhibition in pain modulation.[2][3][4] The table below outlines the experimental parameters from a key in vivo study.
| Animal Model | Pain Induction Method | Administration Route | Doses Tested (mg/kg) | Efficacy Endpoint |
| Rat (Wistar) | Chronic Constriction Injury (CCI) of the sciatic nerve | Intraperitoneal (i.p.) | 2.5, 5, 10 | Increased latency in hot plate and tail flick tests |
| Data from a study on the analgesic effects of this compound in a rat model of neuropathic pain.[2][3][4][5] |
Pharmacokinetic Profile
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | i.p. | 2.5, 5, 10 | Data not available | Data not available | Data not available | Data not available |
| Reboxetine (for comparison) | i.p. | 10 | ~0.5 | ~1200 | ~1.8 | Data not available |
Experimental Protocols
In Vitro Protocol: Determination of this compound's IC50 at Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
Materials:
-
HEK293 cells stably expressing human NET, SERT, or DAT
-
This compound hydrochloride
-
Radioligands:
-
For NET: [³H]-Nisoxetine
-
For SERT: [³H]-Citalopram
-
For DAT: [³H]-WIN 35,428
-
-
Non-specific binding competitors:
-
For NET: Desipramine (10 µM)
-
For SERT: Fluoxetine (10 µM)
-
For DAT: GBR 12909 (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in Assay Buffer and homogenize.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand (final concentration ~1-5 nM), 100 µL membrane preparation (20-40 µg protein).
-
Non-specific Binding: 50 µL non-specific competitor, 50 µL radioligand, 100 µL membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid to each vial and allow to equilibrate for at least 4 hours in the dark.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
In Vivo Protocol: this compound in a Rat Model of Neuropathic Pain
This protocol details the induction of neuropathic pain using the Chronic Constriction Injury (CCI) model and the subsequent assessment of this compound's analgesic effects using the hot plate and tail flick tests.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Hot plate apparatus
-
Tail flick apparatus
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the mid-thigh of one hind limb.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for 14-21 days to allow for the development of neuropathic pain.
-
-
Drug Administration:
-
Dissolve this compound hydrochloride in the appropriate vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 2.5, 5, and 10 mg/kg.
-
A control group should receive a vehicle injection of the same volume.
-
-
Behavioral Testing (Hot Plate):
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Gently place the rat on the hot plate and start a timer.
-
Observe the rat for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first sign of nociception.
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Conduct baseline measurements before drug administration and at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Behavioral Testing (Tail Flick):
-
Gently restrain the rat.
-
Focus a beam of high-intensity light on the ventral surface of the tail.
-
Start a timer simultaneously with the light source.
-
Record the latency (in seconds) for the rat to flick its tail away from the heat source.
-
Use a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Perform baseline measurements and post-drug administration tests at the same time points as the hot plate test.
-
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the %MPE between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway of Norepinephrine Reuptake Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talsupram in Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Talsupram, a selective norepinephrine reuptake inhibitor (NRI), in common behavioral pharmacology assays. The information is intended to guide researchers in the preclinical assessment of this compound's potential antidepressant and anxiolytic properties.
Introduction to this compound
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2][3] Its high affinity for NET leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2][3] Due to this mechanism, this compound is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes, including depression, anxiety, and pain. Preclinical studies have demonstrated its analgesic effects in rodent models of neuropathic pain.[3][4][5][6]
Signaling Pathway of this compound
This compound exerts its effects by blocking the norepinephrine transporter (NET) on presynaptic neurons. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and prolonged action on postsynaptic α- and β-adrenergic receptors.
Caption: Mechanism of action of this compound.
Behavioral Pharmacology Assays
The following protocols describe the use of this compound in standard rodent behavioral assays to assess its antidepressant and anxiolytic-like effects. The provided dosage ranges are based on previous in vivo studies with this compound and other selective NRIs.[3][4][5][6] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used assay to screen for potential antidepressant activity.[7][8][9][10][11] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.
Experimental Workflow:
Caption: Forced Swim Test experimental workflow.
Protocol:
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimation before testing.
-
Apparatus: A transparent cylindrical container (for mice: 20 cm diameter, 25 cm height; for rats: 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (for mice: ~15 cm; for rats: ~30 cm).
-
Drug Administration: Administer this compound (proposed doses: 2.5, 5, 10 mg/kg) or vehicle (e.g., saline with a small amount of DMSO or Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Procedure:
-
Gently place the animal into the water cylinder for a 6-minute session.[12]
-
Record the entire session with a video camera positioned to the side of the cylinder.
-
After 6 minutes, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Clean the cylinder between animals to remove olfactory cues.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute session.[13] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
-
Expected Outcomes:
Based on the known effects of other selective NRIs, it is expected that this compound will dose-dependently decrease the duration of immobility in the FST compared to the vehicle control group.
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 180 ± 10 |
| This compound | 2.5 | 150 ± 12 |
| This compound | 5.0 | 120 ± 9** |
| This compound | 10.0 | 95 ± 8*** |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle |
Tail Suspension Test (TST)
The Tail Suspension Test (TST) is another common behavioral assay for screening potential antidepressant drugs, particularly in mice.[12][13][14][15][16] The test is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility. A longer duration of immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.
Experimental Workflow:
Caption: Tail Suspension Test experimental workflow.
Protocol:
-
Animals: Male mice (e.g., C57BL/6 or CD-1) are typically used. House and acclimate the animals as described for the FST.
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The mouse should be suspended high enough to prevent it from reaching any surfaces. The area should be visually isolated to prevent distractions.
-
Drug Administration: Administer this compound (proposed doses: 2.5, 5, 10 mg/kg) or vehicle i.p. 30-60 minutes before the test.
-
Procedure:
-
Data Analysis:
-
Score the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for respiration.
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis.
-
Expected Outcomes:
Similar to the FST, this compound is expected to produce a dose-dependent reduction in the duration of immobility in the TST.
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 210 ± 15 |
| This compound | 2.5 | 170 ± 13 |
| This compound | 5.0 | 135 ± 11** |
| This compound | 10.0 | 100 ± 9*** |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle |
Novelty-Suppressed Feeding (NSF) Test
The Novelty-Suppressed Feeding (NSF) test is an anxiety model that is also sensitive to chronic, but not acute, antidepressant treatment.[17][18][19] The test is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment. Anxiolytic and antidepressant drugs decrease the latency to begin eating.
Experimental Workflow:
Caption: Novelty-Suppressed Feeding Test experimental workflow.
Protocol:
-
Animals: Male mice or rats. House and acclimate the animals as previously described.
-
Food Deprivation: Food deprive the animals for 24 hours before the test, with free access to water.
-
Apparatus: A brightly lit open-field arena (e.g., for mice: 50 x 50 cm; for rats: 100 x 100 cm). A single food pellet (e.g., a small piece of a standard chow or a palatable treat) is placed on a white paper platform in the center of the arena.
-
Drug Administration: For acute studies, administer this compound (proposed doses: 2.5, 5, 10 mg/kg) or vehicle i.p. 30-60 minutes before the test. For chronic studies, administer the drug daily for a period of 2-3 weeks.
-
Procedure:
-
Place the animal in a corner of the open field.
-
Measure the latency to take the first bite of the food pellet, with a maximum test duration of 15 minutes.[17]
-
Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a 5-minute period to control for potential effects of the drug on appetite.
-
-
Data Analysis:
-
Compare the latency to eat between the this compound-treated groups and the vehicle-treated control group.
-
Also, analyze the home cage food consumption data to ensure that any effects on the latency to eat are not due to changes in appetite.
-
Expected Outcomes:
Chronic administration of this compound is expected to decrease the latency to begin eating in the NSF test, indicative of anxiolytic-like effects. Acute administration may not produce a significant effect.
Quantitative Data (Hypothetical - Chronic Administration):
| Treatment Group | Dose (mg/kg, i.p., daily for 21 days) | Latency to Eat (seconds, Mean ± SEM) | Home Cage Food Consumption (g, Mean ± SEM) |
| Vehicle | - | 450 ± 30 | 1.5 ± 0.2 |
| This compound | 5.0 | 320 ± 25 | 1.6 ± 0.3 |
| This compound | 10.0 | 250 ± 20** | 1.5 ± 0.2 |
| p<0.05, **p<0.01 compared to vehicle |
Data from Preclinical Studies with this compound
The following table summarizes published data on the effects of this compound in a rat model of neuropathic pain.[3][4][5][6]
| Behavioral Assay | Species | Doses (mg/kg, i.p.) | Main Findings |
| Hot Plate Test | Rat | 2.5, 5, 10 | This compound produced a significant anti-hyperalgesic effect at all doses compared to the sham group. It was more effective than vilazodone (SSRI) and indatraline (triple reuptake inhibitor). |
| Tail Flick Test | Rat | 2.5, 5, 10 | This compound showed an anti-hyperalgesic effect, but there was no statistically significant difference compared to vilazodone and indatraline. |
Conclusion
This compound, as a selective norepinephrine reuptake inhibitor, is a valuable pharmacological tool for investigating the role of the noradrenergic system in mood and anxiety disorders. The protocols provided here offer a framework for assessing the antidepressant and anxiolytic-like properties of this compound in standard behavioral assays. It is recommended that these protocols be adapted and optimized for specific laboratory conditions and research questions. Further research is warranted to fully characterize the behavioral pharmacology of this compound.
References
- 1. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. lasa.co.uk [lasa.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. samuelslab.com [samuelslab.com]
- 19. researchwithrutgers.com [researchwithrutgers.com]
Talsupram: A Selective Norepinephrine Reuptake Inhibitor for Advanced Neurotransmitter Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Talsupram, also known as Lu 5-003, is a potent and highly selective norepinephrine reuptake inhibitor (NRI). Its remarkable affinity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT) makes it an invaluable tool for dissecting the role of the noradrenergic system in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's utility as a research compound, complete with detailed protocols for key in vitro and in vivo experimental paradigms.
Mechanism of Action
This compound exerts its effects by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of norepinephrine to act on postsynaptic and presynaptic autoreceptors. This selective enhancement of noradrenergic signaling allows researchers to investigate the specific contributions of norepinephrine in complex neurological functions and disease states.
Quantitative Data Summary
The selectivity of this compound for the human norepinephrine transporter is a key feature that underpins its utility in research. The following table summarizes the in vitro inhibitory potency of this compound at the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
| Transporter | IC50 (nM) | Reference Compound |
| Norepinephrine Transporter (NET) | 0.79 | Desipramine |
| Serotonin Transporter (SERT) | 850 | Fluoxetine |
| Dopamine Transporter (DAT) | 9300 | GBR-12909 |
IC50 values represent the concentration of this compound required to inhibit 50% of the radioligand binding to the respective transporter.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory setups.
In Vitro Protocol: Synaptosomal Norepinephrine Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of norepinephrine into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (124 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, pH 7.4), gassed with 95% O₂/5% CO₂
-
[³H]-Norepinephrine (radiolabeled)
-
This compound hydrochloride
-
Desipramine (as a positive control)
-
Scintillation cocktail
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Whatman GF/B glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-Ringer buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) with various concentrations of this compound or desipramine for 10 minutes at 37°C in a shaking water bath.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to a final concentration of approximately 10 nM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through Whatman GF/B filters pre-soaked in ice-cold Krebs-Ringer buffer.
-
Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of desipramine (e.g., 10 µM).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Calculate the percent inhibition of norepinephrine uptake for each concentration of this compound and determine the IC50 value.
-
In Vivo Protocol 1: Hot Plate Test for Analgesia in Rodents
This test assesses the analgesic properties of this compound by measuring the latency of a rodent's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Stopwatch
Procedure:
-
Acclimation:
-
Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Handle the animals gently to minimize stress.
-
-
Baseline Latency:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Place each rat individually on the hot plate and start the stopwatch immediately.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-45 seconds is typically used. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or the vehicle control to different groups of rats.
-
-
Post-Treatment Latency:
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rats back on the hot plate and measure their response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
-
In Vivo Protocol 2: Tail Flick Test for Analgesia in Rodents
This test also measures the analgesic effects of this compound by assessing the latency of a tail withdrawal reflex in response to a thermal stimulus.
Materials:
-
Tail flick apparatus with a radiant heat source (e.g., Ugo Basile)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Stopwatch
Procedure:
-
Acclimation:
-
Acclimate the rats to the testing room and the restraining device for several days before the experiment to minimize stress-induced analgesia.
-
-
Baseline Latency:
-
Gently restrain the rat in the apparatus.
-
Position the rat's tail such that the radiant heat source is focused on the distal third of the tail.
-
Activate the heat source and start the stopwatch simultaneously.
-
The heat will cause a withdrawal reflex (a "flick") of the tail. Stop the stopwatch as soon as the tail flicks away from the heat source and record the latency.
-
A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or the vehicle control to different groups of rats.
-
-
Post-Treatment Latency:
-
Measure the tail flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) as described for the hot plate test.
-
Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
-
Visualizations
Signaling Pathway of this compound
Application Notes and Protocols for the Dissolution of Talsupram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution of Talsupram for experimental use. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential antidepressant properties.[1][2] Accurate and consistent dissolution is critical for reliable results in any experimental setting, including in vitro and in vivo studies. This document outlines the chemical properties of this compound, its solubility, and a detailed protocol for its dissolution.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating concentrations and understanding the compound's behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NS | [1][3] |
| Molecular Weight | 311.5 g/mol | [1] |
| IUPAC Name | 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | [1] |
| CAS Number | 21489-20-3 | [1] |
Solubility Data
The choice of solvent is crucial for preparing a stock solution of this compound. The following table summarizes the known solubility of this compound hydrochloride, a common salt form of the compound.
| Solvent | Solubility | Source |
| Water | Soluble to 20 mM | |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM |
Note: For biological experiments, it is crucial to consider the potential effects of the solvent on the experimental system. DMSO is a common solvent for in vitro studies but can exhibit toxicity at higher concentrations. It is recommended to keep the final concentration of DMSO in the experimental medium below 0.5%.
Experimental Protocol for this compound Dissolution
This protocol provides a step-by-step guide for preparing a stock solution of this compound hydrochloride.
4.1. Materials
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
4.2. Equipment
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Fume hood
4.3. Procedure for Preparing a 100 mM DMSO Stock Solution
-
Preparation: Perform all steps in a fume hood and wear appropriate PPE.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For example, to prepare 1 ml of a 100 mM stock solution, weigh out 34.8 mg of this compound hydrochloride (Molecular Weight: 347.95 g/mol for the hydrochloride salt).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound hydrochloride powder. For the example above, add 1 ml of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture experiments), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[4] For short-term storage (days to weeks), the solution can be kept at 4°C.[4]
4.4. Preparation of Working Solutions
To prepare a working solution, dilute the stock solution in the appropriate experimental buffer or cell culture medium to the desired final concentration. Remember to account for the volume of the stock solution to maintain the correct final concentration of the solvent (e.g., DMSO).
Visualization of Experimental Workflow and Signaling Pathway
5.1. Experimental Workflow for this compound Dissolution
The following diagram illustrates the key steps in the protocol for dissolving this compound.
5.2. Signaling Pathway of this compound
This compound is a selective norepinephrine reuptake inhibitor.[5][6] The diagram below illustrates its mechanism of action at the synaptic cleft.
References
- 1. This compound | C20H25NS | CID 33014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. turkjps.org [turkjps.org]
- 6. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsupram in Combination with Other Pharmacological Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that was investigated as an antidepressant but was never marketed.[1] Consequently, there is a significant lack of preclinical and clinical data regarding its combination with other pharmacological agents. The following application notes and protocols are based on the known pharmacology of this compound as an NRI and the established principles of drug-drug interactions for this class of compounds. These are intended to serve as a guide for investigational purposes and are not based on established clinical or preclinical findings for this compound itself.
Introduction
This compound is a selective inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2] This mechanism of action suggests potential for synergistic therapeutic effects when combined with other pharmacological agents, as well as a risk for significant drug-drug interactions. These notes provide a framework for exploring potential combinations of this compound with other CNS-active agents, focusing on hypothetical pharmacodynamic and pharmacokinetic interactions, and offer detailed protocols for preclinical evaluation.
Potential Pharmacodynamic Interactions
Combination with Serotonergic Agents (SSRIs, SNRIs)
Rationale: Combining an NRI like this compound with a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) could broaden the neurochemical spectrum of action, potentially leading to enhanced antidepressant efficacy.[3][4]
Potential Benefits:
-
May be effective in treatment-resistant depression.
-
Could address a wider range of depressive symptoms.
Potential Risks:
-
Serotonin Syndrome: Although this compound is selective for the NET, any potential weak affinity for the serotonin transporter (SERT) could contribute to an increased risk of serotonin syndrome when combined with potent serotonergic agents.[5][6] Symptoms can range from mild (tremor, diaphoresis) to life-threatening (hyperthermia, autonomic instability).
-
Cardiovascular Effects: Increased noradrenergic and serotonergic tone can lead to elevations in heart rate and blood pressure.[6]
Combination with Antipsychotics
Rationale: Atypical antipsychotics are sometimes used as adjunctive therapy in major depressive disorder. The addition of an NRI could potentially augment the antidepressant effects of these agents.
Potential Benefits:
-
May improve negative symptoms and cognitive deficits in schizophrenia, a strategy that has been explored with other NRIs.
-
Could enhance the antidepressant effect of antipsychotics in mood disorders.
Potential Risks:
-
Cardiovascular Effects: Both classes of drugs can have cardiovascular effects, including orthostatic hypotension and tachycardia.[7] Co-administration could potentiate these effects.
-
Pharmacodynamic Antagonism: The specific receptor binding profiles of the antipsychotic agent would need careful consideration. For example, some antipsychotics have alpha-adrenergic blocking properties which could counteract the effects of increased norepinephrine.[8]
Combination with Anxiolytics (Benzodiazepines, Buspirone)
Rationale: Anxiety and depression are often comorbid. A combination approach might be considered to manage both sets of symptoms.
Potential Benefits:
-
Benzodiazepines could mitigate the initial agitation or anxiety that can be associated with the initiation of NRI therapy.
-
Buspirone, a 5-HT1A partial agonist, could offer a non-sedating anxiolytic effect that might complement the action of this compound.
Potential Risks:
-
CNS Depression: The combination with benzodiazepines could lead to excessive sedation, cognitive impairment, and psychomotor retardation.[9]
-
Complex Pharmacodynamic Interactions: The interplay between the noradrenergic system and the GABAergic (benzodiazepines) or serotonergic (buspirone) systems is complex and could lead to unpredictable clinical effects.[10]
Potential Pharmacokinetic Interactions
The metabolic pathways of this compound have not been well-characterized. However, many psychotropic drugs are metabolized by the cytochrome P450 (CYP) enzyme system.[10] Interactions can occur when one drug inhibits or induces the metabolism of another.
Hypothetical Considerations for this compound:
-
CYP2D6 and CYP3A4: These are common metabolic pathways for many antidepressants and antipsychotics.[3][10] If this compound is a substrate, inhibitor, or inducer of these enzymes, there is a high potential for drug-drug interactions.
-
Inhibition of this compound Metabolism: Co-administration with a potent inhibitor of its primary metabolic enzyme could lead to increased this compound plasma concentrations and a higher risk of adverse effects.
-
Inhibition by this compound: If this compound inhibits a major CYP enzyme, it could increase the plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially leading to toxicity.
Table 1: Hypothetical Pharmacokinetic Interactions with this compound
| Co-administered Drug Class | Potential CYP Enzyme Involvement | Potential Outcome for this compound | Potential Outcome for Co-administered Drug |
| SSRIs (e.g., Fluoxetine, Paroxetine) | CYP2D6 inhibition by SSRI | Increased this compound levels (if a CYP2D6 substrate) | Increased levels of some SSRIs (if this compound inhibits their metabolism) |
| Antipsychotics (e.g., Risperidone, Aripiprazole) | CYP2D6, CYP3A4 metabolism | Altered this compound levels (if a substrate, inducer, or inhibitor) | Altered antipsychotic levels |
| Benzodiazepines (e.g., Diazepam, Alprazolam) | CYP3A4, CYP2C19 metabolism | Altered this compound levels (if an inducer or inhibitor) | Increased benzodiazepine levels (if this compound inhibits their metabolism) |
Experimental Protocols
The following protocols are designed to investigate the potential pharmacodynamic and pharmacokinetic interactions of this compound in a preclinical setting.
In Vitro Protocols
Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes.
Materials:
-
Human liver microsomes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound
-
Positive control inhibitors
-
LC-MS/MS system
Methodology:
-
Prepare a series of concentrations of this compound and positive control inhibitors.
-
Pre-incubate this compound or control inhibitor with human liver microsomes and the NADPH regenerating system.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value for this compound for each CYP enzyme.
Table 2: Example Data Presentation for CYP450 Inhibition Assay
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Experimental Value | Furafylline: Value |
| CYP2D6 | Dextromethorphan | Experimental Value | Quinidine: Value |
| CYP3A4 | Midazolam | Experimental Value | Ketoconazole: Value |
Objective: To confirm the selectivity of this compound and to assess its binding affinity for serotonin and dopamine transporters in the presence of other drugs.
Materials:
-
Cell lines expressing human NET, SERT, and DAT
-
Radiolabeled ligands for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT)
-
This compound
-
Co-administered test compounds
-
Scintillation counter
Methodology:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate the membranes with the radiolabeled ligand and varying concentrations of this compound, alone or in combination with the test compound.
-
After incubation, separate bound from free ligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the Ki (inhibition constant) of this compound for each transporter, both alone and in the presence of the other drug.
In Vivo Protocols
Objective: To evaluate the potential synergistic antidepressant-like effects of this compound in combination with other psychoactive agents.[2][11]
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound
-
Test combination drug (e.g., an SSRI)
-
Vehicle control
-
Forced swim apparatus (a cylinder filled with water)
-
Video recording and analysis software
Methodology:
-
Acclimatize animals to the housing conditions.
-
Administer this compound, the combination drug, their combination, or vehicle to different groups of animals for a predetermined period (e.g., 14-21 days for chronic studies).
-
On the test day, place each animal individually into the swim cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test.
-
Analyze the data to compare the effects of the combination treatment to each drug alone and to the vehicle control.
Table 3: Example Data Presentation for Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | Experimental Value |
| This compound | Dose 1 | Experimental Value |
| Drug X | Dose 2 | Experimental Value |
| This compound + Drug X | Dose 1 + Dose 2 | Experimental Value |
Objective: To determine if a co-administered drug alters the pharmacokinetic profile of this compound, and vice versa.
Animals: Male Sprague-Dawley rats with cannulated jugular veins.
Materials:
-
This compound
-
Test combination drug
-
Vehicle control
-
LC-MS/MS system for bioanalysis
Methodology:
-
Administer this compound alone to one group of rats.
-
Administer the test drug alone to a second group.
-
Co-administer this compound and the test drug to a third group.
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound and the test drug using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each drug, both alone and in combination.
Table 4: Example Pharmacokinetic Parameters
| Drug | Treatment | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |
| This compound | Alone | Value | Value | Value |
| This compound | + Drug Y | Value | Value | Value |
| Drug Y | Alone | Value | Value | Value |
| Drug Y | + this compound | Value | Value | Value |
Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical workflow for DDI assessment.
References
- 1. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Drug interactions of clinical significance with selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of drug interactions in outpatients taking antipsychotic medications [frontiersin.org]
- 8. A review of pharmacokinetic and pharmacodynamic interactions with antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
Talsupram: A Potent and Selective Tool for Investigating Norepinephrine Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that exhibits a high affinity for the human norepinephrine transporter (NET). Its strong preference for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) makes it an invaluable pharmacological tool for elucidating the role of norepinephrine in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's utility in monoamine transporter research, including its binding profile and detailed protocols for its use in key in vitro assays.
Mechanism of Action
Monoamine transporters are critical for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft.[1] this compound exerts its effects by binding to the norepinephrine transporter, thereby blocking the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.
Data Presentation
The selectivity of this compound for the norepinephrine transporter is evident from its inhibitory potency at the three major monoamine transporters. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the human NET, SERT, and DAT.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
Table 1: Inhibitory Potency of this compound at Human Monoamine Transporters. Data is presented as the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
Experimental Protocols
The following protocols are adapted from established methodologies for radioligand binding and synaptosomal uptake assays and can be specifically applied to study the interaction of this compound with monoamine transporters.
Protocol 1: Radioligand Binding Assay for this compound at Monoamine Transporters
This assay determines the binding affinity (Ki) of this compound for SERT, NET, and DAT using membranes from cells expressing the respective human transporters.
Materials:
-
Cell membranes expressing human SERT, NET, or DAT
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
This compound hydrochloride
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation fluid
-
96-well microplates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should be sufficient to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare working solutions of the radioligand in assay buffer. The final concentration in the assay should be close to the Kd value for the respective transporter.
-
Prepare a high concentration of the non-specific binding inhibitor (e.g., 10 µM).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane preparation to the wells.
-
Non-specific Binding (NSB): Add the non-specific binding inhibitor, radioligand, and cell membrane preparation to the wells.
-
This compound Inhibition: Add the this compound dilutions, radioligand, and cell membrane preparation to the wells.
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Synaptosomal Monoamine Uptake Assay
This assay measures the functional inhibition of monoamine uptake by this compound in isolated nerve terminals (synaptosomes).
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus or cortex for SERT and NET)
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine
-
This compound hydrochloride
-
Uptake inhibitors for defining non-specific uptake (see Protocol 1)
-
Glass fiber filters
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Water bath
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Assay:
-
In a 96-well plate, add the synaptosomal suspension to each well.
-
Add either vehicle (for total uptake), a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of this compound.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Incubate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters with ice-cold KRH buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the control wells.
-
Calculate the IC50 value from the resulting concentration-response curve.
-
Conclusion
This compound's high potency and selectivity for the norepinephrine transporter make it an exceptional research tool for investigating the multifaceted roles of noradrenergic neurotransmission. The detailed protocols provided herein offer a solid foundation for researchers to accurately characterize the pharmacological profile of this compound and other monoamine transporter ligands, thereby advancing our understanding of neurobiology and facilitating the development of novel therapeutics.
References
Application Notes and Protocols for Cell Culture Assays Using Talsupram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talsupram (also known as Lu 5-003) is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its high affinity for the norepinephrine transporter (NET) makes it a valuable tool for studying the role of norepinephrine signaling in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in a range of cell culture assays to investigate its mechanism of action, cellular effects, and potential therapeutic applications. The protocols are designed for use by researchers in neurobiology, pharmacology, and drug discovery.
Mechanism of Action
This compound exerts its effects by selectively binding to the norepinephrine transporter (NET), a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] By inhibiting this reuptake process, this compound increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This targeted action makes this compound a more specific tool compared to tricyclic antidepressants (TCAs) which often interact with multiple receptors.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the inhibitory activity of this compound on the three major monoamine transporters. The data clearly demonstrates this compound's high selectivity for the norepinephrine transporter.
| Transporter | Target Organism | Assay Type | IC50 (nM) |
| Norepinephrine Transporter (NET) | Human | Monoamine Uptake Inhibition | 0.79 |
| Serotonin Transporter (SERT) | Human | Monoamine Uptake Inhibition | 850 |
| Dopamine Transporter (DAT) | Human | Monoamine Uptake Inhibition | 9300 |
Data sourced from R&D Systems.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the described cell-based assays.
Figure 1: this compound's Mechanism of Action.
Figure 2: General Experimental Workflow.
Experimental Protocols
Norepinephrine Transporter (NET) Uptake Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-norepinephrine) into cells expressing the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing human NET (or other suitable cell line, e.g., SK-N-BE(2)C)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine
-
This compound hydrochloride
-
Desipramine (as a positive control)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating: Seed HEK293-NET cells into a poly-D-lysine coated 96-well plate at a density of 4 x 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and desipramine in assay buffer.
-
Assay Procedure:
-
Gently wash the cells twice with pre-warmed assay buffer.
-
Add 50 µL of the diluted this compound, desipramine, or vehicle control to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H]-norepinephrine (final concentration ~10 nM).
-
Incubate for 15 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.
-
Add 150 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of desipramine (e.g., 10 µM).
-
Subtract non-specific uptake from all other values to obtain specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
Materials:
-
SH-SY5Y human neuroblastoma cells (or PC12, C6 glioma cells)
-
Cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to attach and grow for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of this compound concentration.
-
Determine the IC50 value (concentration that reduces cell viability by 50%).
-
Neurite Outgrowth Assay
Principle: This assay evaluates the effect of this compound on neuronal differentiation, often assessed by measuring the length and number of neurites in a suitable cell line like PC12. PC12 cells, when treated with Nerve Growth Factor (NGF), differentiate into sympathetic neuron-like cells and extend neurites.
Materials:
-
PC12 cell line
-
Collagen-coated cell culture plates
-
Culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Differentiation medium (low serum medium, e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound hydrochloride
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating: Seed PC12 cells on collagen-coated plates in culture medium.
-
Differentiation and Treatment:
-
After 24 hours, replace the culture medium with differentiation medium containing a sub-optimal concentration of NGF (e.g., 25 ng/mL).
-
Add serial dilutions of this compound to the wells. Include NGF-only and vehicle controls.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length, number of neurites per cell, and number of branch points using appropriate image analysis software.
-
-
Data Analysis: Compare the neurite outgrowth parameters in this compound-treated cells to the NGF-only control.
Downstream Signaling Assays
A. cAMP Accumulation Assay
Principle: Norepinephrine can modulate the activity of adenylyl cyclase through G-protein coupled adrenergic receptors, leading to changes in intracellular cyclic AMP (cAMP) levels. This assay measures the effect of this compound-induced increases in extracellular norepinephrine on cAMP production.
Materials:
-
A suitable cell line endogenously expressing adrenergic receptors (e.g., C6 glioma cells or SH-SY5Y cells)
-
Cell culture medium
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Plating: Seed cells into a 96-well plate and grow to near confluency.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound for 20-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a low concentration of norepinephrine (optional, to enhance the signal).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Quantify the amount of cAMP produced in each well.
-
Plot the cAMP concentration against the logarithm of this compound concentration to determine the EC50 value.
-
B. ERK Phosphorylation Assay (Western Blot)
Principle: The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade downstream of many G-protein coupled receptors and can be activated by norepinephrine. This assay measures the effect of this compound on the phosphorylation (activation) of ERK.
Materials:
-
SH-SY5Y or PC12 cells
-
Cell culture medium
-
This compound hydrochloride
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the levels of ERK phosphorylation in this compound-treated cells to the untreated control.
-
Conclusion
This compound is a highly selective and potent inhibitor of the norepinephrine transporter. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound in various in vitro models. These assays can be adapted to address specific research questions related to noradrenergic signaling in health and disease, and to explore the therapeutic potential of selective norepinephrine reuptake inhibition.
References
Troubleshooting & Optimization
Talsupram solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of Talsupram. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Disclaimer
The information provided in this technical support center is for guidance purposes only. While we have compiled data from available literature and general best practices, there is limited specific public data on the stability and degradation of this compound. Researchers should independently validate these protocols and recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO). For aqueous solutions, it is soluble up to 20 mM.[1] For higher concentrations, DMSO is recommended, with a solubility of up to 100 mM.[1]
Q2: How should I store this compound powder and stock solutions?
A2: this compound hydrochloride powder is best stored desiccated at room temperature. For long-term storage of stock solutions, it is recommended to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What could be the cause and how can I resolve it?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue known as "antisolvent precipitation." This occurs because this compound is less soluble in the aqueous buffer than in DMSO. To troubleshoot this, you can try the following:
-
Lower the final concentration: The intended final concentration in your aqueous buffer may exceed this compound's solubility in that specific medium.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent in your final aqueous buffer might improve solubility.
-
pH adjustment: The pH of your buffer can significantly impact the solubility of amine-containing compounds like this compound. Experiment with adjusting the pH of the buffer.
-
Slow addition and mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.
Q4: Is there any information on the stability of this compound in solution under different pH and temperature conditions?
A4: There is limited publicly available data specifically detailing the stability of this compound under various pH and temperature conditions. As a general guideline for amine-containing hydrochloride salts, solutions are typically more stable at slightly acidic pH. Degradation can be accelerated at higher temperatures and in alkaline conditions. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Troubleshooting Guides
Issue: Inconsistent Results in Cellular Assays
-
Potential Cause 1: this compound Degradation. this compound in solution may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Conduct a stability study of this compound in your specific cell culture medium to determine its stability over the course of your experiment.
-
-
Potential Cause 2: Adsorption to Plastics. Lipophilic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration.
-
Solution: Use low-adhesion microplates and polypropylene tubes. Include control wells to assess the extent of compound loss.
-
Issue: Difficulty Achieving Desired Concentration in Aqueous Solution
-
Potential Cause: The desired concentration exceeds the aqueous solubility of this compound hydrochloride (20 mM).
-
Solution: If a higher concentration is required, consider using DMSO as the solvent for your stock solution. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Reported Solubility |
| Water | 20 mM[1] |
| DMSO | 100 mM[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | Room Temperature | Refer to manufacturer's specifications | Desiccate[1] |
| Stock Solution | -20°C or -80°C | Short to medium-term | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound hydrochloride for use in experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure for 100 mM DMSO Stock Solution:
-
Calculate the required mass of this compound hydrochloride for your desired volume of 100 mM stock solution (Molecular Weight: 347.95 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride powder using an analytical balance in a fume hood.
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Procedure for 20 mM Aqueous Stock Solution:
-
Follow steps 1-3 as above.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 20 mM.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be required.
-
Follow steps 6-7 as above.
Protocol 2: General Forced Degradation Study
Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
Procedure:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Analysis: At various time points, analyze the stressed samples by a suitable analytical method (e.g., HPLC) to monitor the degradation of this compound and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.
References
Technical Support Center: Optimizing Talsupram Concentration for Neuronal Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Talsupram in neuronal assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). It binds to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons, blocking the reuptake of norepinephrine from the synaptic cleft.[1][2] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic signaling.[1][2]
Q2: What is a recommended starting concentration range for this compound in primary neuron cultures? A2: While specific in vitro concentration ranges for this compound are not readily available in the literature, a common starting point for selective NRIs like atomoxetine and reboxetine is in the low micromolar range.[3] We recommend performing a dose-response experiment starting from a broad range, for example, 10 nM to 100 µM, to empirically determine the optimal concentration for your specific neuronal cell type and assay.
Q3: How can I assess the neurotoxicity of this compound in my cultures? A3: Neurotoxicity can be evaluated using various cell viability assays. Commonly used methods include the MTT assay, which measures mitochondrial activity, and the LDH assay, which measures membrane integrity by detecting lactate dehydrogenase release.[4] It is advisable to use multiple assays to obtain a comprehensive understanding of cellular health.
Q4: What are the expected downstream effects of this compound-mediated NET inhibition in neurons? A4: By increasing extracellular norepinephrine levels, this compound can influence various downstream signaling pathways. Norepinephrine can activate adrenergic receptors, leading to changes in intracellular signaling cascades that can impact neuronal survival, differentiation, and plasticity.[5] Studies have shown that norepinephrine can promote neurite outgrowth and alter the expression of genes related to neuronal development.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in neuronal assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The concentration of this compound may be insufficient to inhibit NET effectively in your specific cell system. 2. Low NET expression: The neuronal cell type you are using may have low or no expression of the norepinephrine transporter. 3. Assay insensitivity: The chosen assay may not be sensitive enough to detect the biological consequences of NET inhibition. 4. Compound degradation: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve with a wider and higher concentration range (e.g., up to 100 µM). 2. Verify NET expression in your neuronal culture using techniques like RT-qPCR, Western blot, or immunocytochemistry. 3. Consider a more direct functional assay, such as a norepinephrine uptake assay, to confirm target engagement.[7][8] 4. Ensure proper storage of this compound (typically at -20°C or -80°C) and prepare fresh stock solutions for each experiment. |
| High cell death or cytotoxicity observed | 1. Concentration too high: The concentration of this compound may be toxic to the neurons.[9] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 3. Contamination: The this compound stock solution or cell culture may be contaminated. | 1. Lower the concentration of this compound. Refer to your dose-response data to identify a non-toxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control. 3. Prepare fresh, sterile-filtered this compound stock solutions. Regularly check cultures for signs of contamination. |
| High variability between replicate wells/experiments | 1. Inconsistent cell plating: Uneven cell seeding density across wells can lead to variable results.[10] 2. Edge effects in multi-well plates: Evaporation from the outer wells of 96- or 384-well plates can concentrate media components and the drug, leading to artifacts.[10] 3. Inconsistent drug addition: Pipetting errors can lead to variations in the final this compound concentration. | 1. Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. 2. To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[10] 3. Use calibrated pipettes and ensure proper mixing after adding this compound to the wells. |
Data Presentation: Recommended Starting Concentrations
Since specific data for this compound is limited, the following table provides a general guideline for determining the optimal concentration range based on common practices for selective norepinephrine reuptake inhibitors in neuronal assays.
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Norepinephrine Uptake Assay | 10 nM - 10 µM | To determine the IC50 value for NET inhibition. |
| Cell Viability (e.g., MTT, LDH) | 100 nM - 100 µM | To identify the maximum non-toxic concentration. |
| Neurite Outgrowth Assay | 100 nM - 10 µM | To assess effects on neuronal morphology.[11] |
| Gene Expression Analysis (RT-qPCR) | 1 µM - 20 µM | To investigate changes in gene expression downstream of NET inhibition. |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each specific cell type and experimental condition.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound in neuronal cultures plated in a 96-well format.
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
Procedure:
-
Cell Plating: Seed neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate for the desired period.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background absorbance from wells with medium only.
Protocol 2: Norepinephrine Uptake Assay
This protocol measures the functional inhibition of the norepinephrine transporter by this compound.
Materials:
-
Neuronal culture expressing NET (e.g., SK-N-BE(2)C cells or primary cortical neurons)[8][14]
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-Norepinephrine (radiolabeled tracer)
-
Unlabeled norepinephrine
-
This compound and other control inhibitors (e.g., Desipramine)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Plate cells in 24- or 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells gently with KRH buffer. Pre-incubate the cells with varying concentrations of this compound or control compounds in KRH buffer for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [3H]-Norepinephrine (at a final concentration close to its Km, e.g., ~400 nM) to each well.[8]
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Terminate the assay by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine). Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine alters the expression of genes involved in neuronal sprouting and differentiation: relevance for major depression and antidepressant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 4.6. Cell Growth Assays [bio-protocol.org]
- 14. Altered norepinephrine uptake in neuronal cultures from spontaneously hypertensive rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsupram Off-Target Effects: A Technical Support Resource for Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Talsupram in experimental models. This compound is characterized as a selective norepinephrine reuptake inhibitor (NET inhibitor), and this resource is designed to address specific issues that may arise during preclinical research.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the known primary and potential off-target mechanisms of this compound?
A1: this compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] While specific comprehensive off-target screening data for this compound is not widely published, compounds of this class can potentially interact with other monoamine transporters or receptors. Researchers should consider the possibility of off-target effects on:
-
Serotonin Transporter (SERT) and Dopamine Transporter (DAT): Although this compound is selective for NET, high concentrations might lead to interactions with SERT and DAT.
-
Adrenergic Receptors: Due to the increased levels of norepinephrine, indirect effects on various adrenergic receptors (alpha and beta) may be observed.
-
Other GPCRs, Ion Channels, and Enzymes: As with many CNS-active drugs, a broad off-target screening is necessary to rule out unintended interactions.
Troubleshooting Unexpected Phenotypes:
If you observe an unexpected phenotype in your experimental model, consider the following:
-
Dose-Response Analysis: Is the unexpected effect observed only at high concentrations of this compound? This might suggest an off-target interaction.
-
Comparative Studies: Compare the phenotype with that of other selective NET inhibitors. A unique phenotype with this compound could point towards a specific off-target effect.
-
Antagonist/Agonist Probing: If an off-target interaction with a specific receptor is suspected, co-administration with a selective antagonist or agonist for that receptor can help confirm the hypothesis.
Q2: We are observing cardiovascular changes (e.g., increased heart rate, blood pressure alterations) in our animal models. Are these expected, and how can we investigate them?
A2: Yes, cardiovascular changes can be an on-target effect of NET inhibition, leading to increased sympathetic tone. However, it is also crucial to rule out direct off-target cardiovascular effects.
Troubleshooting Cardiovascular Effects:
-
On-Target vs. Off-Target: To differentiate, you can use a NET-knockout model. If the cardiovascular effects persist, it suggests an off-target mechanism.
-
hERG Channel Inhibition: A common off-target effect of many drugs is the inhibition of the hERG potassium channel, which can lead to QT interval prolongation.[2] An in vitro hERG assay should be performed to assess this risk.
-
Cardiovascular Telemetry: For in vivo studies, continuous monitoring of ECG, blood pressure, and heart rate in a conscious, freely moving large animal model (e.g., beagle dogs) is the gold standard for cardiovascular safety assessment.[2][3]
Q3: Our behavioral studies in rodents are showing unexpected central nervous system (CNS) effects (e.g., sedation, hyperactivity, tremors). How can we systematically assess these?
A3: A systematic observational method, such as a modified Irwin test or a functional observational battery (FOB), is the standard approach for characterizing the potential neurobehavioral effects of a compound.[1][4][5] These tests provide a semi-quantitative assessment of a wide range of behavioral and physiological parameters.
Troubleshooting CNS Effects:
-
Standardized Assessment: Implement a standardized observational paradigm like the Irwin test at multiple time points after this compound administration and at various doses.
-
Motor Coordination: Use a rotarod test to quantitatively assess any effects on motor coordination and balance.
-
Spontaneous Locomotor Activity: An open-field test can quantify hyperactivity or hypoactivity.
Q4: How can we assess the potential for this compound to interact with drug-metabolizing enzymes like Cytochrome P450s?
A4: Inhibition or induction of Cytochrome P450 (CYP) enzymes is a common source of drug-drug interactions. An in vitro assessment of this compound's effect on major CYP isoforms is a critical step in preclinical development.
Investigating CYP Interactions:
-
In Vitro CYP Inhibition Assay: Incubate this compound with human liver microsomes and a panel of specific CYP isoform substrates to determine the IC50 values for each enzyme.[6][7]
-
CYP Induction Studies: Use cultured human hepatocytes to assess whether this compound induces the expression of key CYP enzymes.
Quantitative Data Summary
While comprehensive off-target binding data for this compound is limited in publicly available literature, the following table summarizes the known selectivity profile for its structural analog, Talopram, which is also a selective NET inhibitor. This can provide some context for the expected selectivity of this compound.
| Target | Ligand | Kᵢ (nM) | Selectivity vs. NET | Reference |
| Norepinephrine Transporter (NET) | Talopram | 9 | - | [4] |
| Serotonin Transporter (SERT) | Talopram | 719 | ~80-fold | [4] |
Key Experimental Protocols
In Vitro Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor using a radioligand competition assay.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a panel of off-target receptors.
Materials:
-
Membrane preparations containing the receptor of interest.
-
Radioligand specific for the receptor.
-
Non-labeled competing ligand (for non-specific binding).
-
Test compound (this compound).
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In triplicate, prepare tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-labeled competitor), and competitor binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the tubes at a specified temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8][9][10]
CNS Safety Pharmacology: Modified Irwin Test in Rats
This protocol provides a framework for a modified Irwin test to assess the neurobehavioral effects of this compound in rats.[4][11]
Objective: To systematically observe and score the behavioral and physiological effects of this compound.
Procedure:
-
Acclimation: Acclimate male and female rats to the testing room and handling procedures for at least two days prior to the experiment.
-
Baseline Observation: Before dosing, perform a baseline assessment of all parameters for each animal.
-
Dosing: Administer this compound or vehicle via the intended clinical route.
-
Observations: At specified time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes, and 24 hours), two independent and blinded observers should score each animal on a predefined set of parameters.
-
Scoring: Use a standardized scoring system (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = marked, 4 = severe) for each parameter.
Observed Parameters:
-
Behavioral: Alertness, grooming, locomotor activity, posture, stereotypy, vocalization.
-
Neurological: Ataxia, gait, righting reflex, body tone, tremors, convulsions.
-
Autonomic: Pupil size, salivation, piloerection, respiration rate, body temperature.
Cardiovascular Safety Pharmacology: Telemetry in Conscious Dogs
This protocol outlines a typical study design for assessing the cardiovascular effects of this compound in telemetered beagle dogs.[3][12][13]
Objective: To continuously monitor electrocardiogram (ECG), blood pressure, and heart rate in conscious, unrestrained dogs following administration of this compound.
Procedure:
-
Instrumentation: Surgically implant telemetry transmitters in beagle dogs to allow for continuous data acquisition.
-
Acclimation: Allow animals to recover from surgery and acclimate to the study environment.
-
Study Design: Use a Latin-square crossover design where each dog receives vehicle and multiple doses of this compound with an adequate washout period between treatments.
-
Dosing and Data Collection: Administer the test article and continuously record cardiovascular data for a predefined period (e.g., 24 hours post-dose).
-
Data Analysis: Analyze the data for changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, and corrected QT [QTc]).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 3. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 4. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 5. porsolt.com [porsolt.com]
- 6. Newer antidepressants and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of antidepressant drugs on cytochrome P-450 isoenzymes and their clinical relevance: differential profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Automated Blood Sampling in a Canine Telemetry Cardiovascular Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Talsupram Behavioral Studies in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected behavioral changes in mice during experiments with Talsupram.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Hypoactivity or Sedation
Question: My mice are showing significant hypoactivity and sedation after this compound administration, which is confounding the results of the forced swim test. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected hypoactivity can arise from several factors, including dosage, mouse strain, and acclimatization period.
-
Dosage: this compound, as a selective norepinephrine reuptake inhibitor, can have dose-dependent effects.[1][2] High doses may lead to off-target effects or an overwhelming physiological response, resulting in sedation.
-
Troubleshooting:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose that elicits an antidepressant-like effect without causing sedation. Start with a lower dose and incrementally increase it in different cohorts.
-
Literature Review: Consult literature for established dosage ranges for this compound or similar SNRIs in mice. Note that effective doses in rats (e.g., 2.5, 5, and 10 mg/kg intraperitoneally for analgesic effects) may not directly translate to mice for behavioral tests.[1][3]
-
-
-
Mouse Strain: Different inbred mouse strains can exhibit varied responses to antidepressants.[4] Some strains may be more susceptible to the sedative effects of certain compounds.
-
Troubleshooting:
-
Strain Selection: If possible, test this compound in a different, well-characterized mouse strain known for its suitability in behavioral assays (e.g., BALB/c or DBA/2J, which are responsive to citalopram).[4]
-
Baseline Characterization: Ensure you have robust baseline data for the specific strain you are using to differentiate drug-induced effects from inherent behavioral traits.
-
-
-
Acclimatization and Handling: Insufficient acclimatization to the housing facility, testing room, or handling procedures can induce stress, which may interact with the drug's effects and lead to passive behaviors.
-
Troubleshooting:
-
Acclimatization Period: Allow for an adequate acclimatization period (at least 1-2 weeks) in the housing facility before any experimental procedures.
-
Habituation to Testing: Habituate the mice to the testing room and handling for several days before the actual experiment.
-
-
Issue 2: Lack of Antidepressant-Like Effect
Question: I am not observing the expected decrease in immobility time in the Tail Suspension Test (TST) or Forced Swim Test (FST) after this compound administration. Why might this be happening?
Answer:
The absence of a discernible antidepressant-like effect can be due to several factors, ranging from the drug's specific mechanism of action to the experimental protocol.
-
Mechanism of Action: this compound is a selective norepinephrine reuptake inhibitor (SNRI).[1][2] While norepinephrine is implicated in mood regulation, the TST and FST are classic screening tools for antidepressants, and some compounds, particularly those that are not serotonin-based, may yield false negatives.[5]
-
Troubleshooting:
-
Alternative Behavioral Tests: Consider using a battery of tests that assess different aspects of depression-like behavior. For instance, the sucrose preference test can evaluate anhedonia, a core symptom of depression.[6]
-
Positive Control: Include a well-validated antidepressant, such as a selective serotonin reuptake inhibitor (SSRI) like citalopram or a tricyclic antidepressant, as a positive control to ensure the validity of your experimental setup.
-
-
-
Pharmacokinetics: The timing of drug administration relative to the behavioral test is critical and depends on the drug's pharmacokinetic profile in mice.
-
Troubleshooting:
-
Time-Course Study: If pharmacokinetic data in mice is unavailable, conduct a time-course study where the behavioral test is performed at different time points after drug administration to capture the peak effect.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will influence the absorption and bioavailability of this compound. Ensure the chosen route is appropriate and consistent.
-
-
-
Experimental Design: The sensitivity of the TST and FST can be influenced by the specific parameters of the test.
-
Troubleshooting:
-
Test Duration: The standard duration for the TST is 6 minutes, with the analysis often focused on the last 4 minutes.[6][7] Ensure your protocol aligns with established methods.
-
Water Temperature (FST): In the FST, the water temperature should be maintained at a specific level (e.g., 24 ± 1°C) as variations can affect mouse behavior.[6]
-
-
Issue 3: Hyperactivity or Anxiogenic-Like Effects
Question: My mice are exhibiting hyperactivity and anxiety-like behaviors (e.g., increased locomotion, decreased time in the open arms of the elevated plus-maze) after this compound administration. Is this expected?
Answer:
While counterintuitive for an antidepressant, an initial increase in anxiety and activity can occur, particularly with compounds that modulate norepinephrine.
-
Noradrenergic System Activation: this compound's mechanism of increasing norepinephrine levels can lead to heightened arousal and anxiety-like responses, especially with acute administration.[8]
-
Troubleshooting:
-
Chronic Dosing Regimen: Many antidepressants require chronic administration (e.g., 14-21 days) to elicit a stable therapeutic effect and for the initial anxiogenic-like effects to subside.[9] Consider a chronic dosing study design.
-
Appropriate Anxiety Tests: Utilize a range of anxiety paradigms. The elevated plus-maze (EPM) is a standard test for anxiety.[10] The marble burying test can assess anxiety and perseverative behavior.[10]
-
-
-
Biphasic Effects: Some antidepressants can have biphasic effects, where an initial increase in anxiety is followed by an anxiolytic effect with repeated administration.[11]
-
Troubleshooting:
-
Temporal Analysis: Assess behavior at different time points during a chronic treatment regimen (e.g., after 1, 7, and 14 days of treatment) to characterize the temporal profile of this compound's effects.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Behavioral Outcomes with this compound
| Observed Issue | Potential Cause | Troubleshooting Strategy | Relevant Behavioral Test |
| Hypoactivity/Sedation | High Dosage | Conduct a dose-response study. | Open Field Test (for locomotion) |
| Mouse Strain Susceptibility | Test in a different, well-characterized strain. | Any behavioral test | |
| Stress/Insufficient Acclimatization | Ensure adequate acclimatization and habituation. | All behavioral tests | |
| Lack of Effect | Inappropriate Behavioral Test | Use a battery of tests (e.g., add sucrose preference). | TST, FST, Sucrose Preference Test |
| Suboptimal Dosing Schedule | Conduct a time-course study. | TST, FST | |
| Insufficient Treatment Duration | Implement a chronic dosing regimen. | All behavioral tests | |
| Hyperactivity/Anxiety | Acute Noradrenergic Activation | Switch to a chronic administration protocol. | Elevated Plus-Maze, Open Field Test |
| Biphasic Drug Effect | Perform behavioral testing at multiple time points. | Elevated Plus-Maze, Open Field Test |
Experimental Protocols
Tail Suspension Test (TST)
The TST is used to assess antidepressant-like activity by measuring the immobility of mice when suspended by their tails.[6][7][12]
-
Apparatus: A horizontal rod is placed at a height that prevents the mouse from reaching any surfaces.
-
Procedure:
-
Secure the mouse's tail to the rod using adhesive tape.
-
Record the mouse's behavior for a 6-minute period.
-
Immobility is defined as the absence of any movement except for respiration.
-
-
Data Analysis: The total duration of immobility during the 6-minute test is quantified. A decrease in immobility time is indicative of an antidepressant-like effect.[6]
Forced Swim Test (FST)
The FST, also known as the Porsolt test, is another widely used assay for screening antidepressants.[5][6][7]
-
Apparatus: A glass cylinder (e.g., 20 cm height, 14 cm diameter) is filled with water (24 ± 1°C) to a level where the mouse cannot touch the bottom with its hind limbs or tail.[6]
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Immobility is defined as the cessation of struggling and making only the movements necessary to keep the head above water.
-
-
Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. A reduction in immobility is interpreted as an antidepressant-like effect.[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. turkjps.org [turkjps.org]
- 2. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-dependent antidepressant-like effects of citalopram in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 7. Assessment of commonly used tests in experimental depress... [degruyterbrill.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. A mouse model to address unresolved antidepressant issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waisman.wisc.edu [waisman.wisc.edu]
- 11. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of commonly used tests in experimental depress... [degruyterbrill.com]
Technical Support Center: Talsupram Stability and Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Talsupram in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of your this compound solution can be an indicator of degradation, particularly due to oxidation or photodegradation. Exposure to light and oxygen can lead to the formation of colored byproducts. To mitigate this, always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Additionally, consider de-gassing your solvent or purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q2: I'm observing a decrease in this compound concentration over time in my aqueous solution. What are the primary degradation pathways?
A2: this compound, and structurally similar compounds like Citalopram, are susceptible to degradation in aqueous solutions primarily through hydrolysis and photodegradation.[1][2] Hydrolysis can occur under both acidic and alkaline conditions, leading to the formation of various degradation products.[2] Photodegradation involves the breakdown of the molecule upon exposure to light, which can result in N-demethylation and N-oxygenation.[1]
Q3: What is the optimal pH for storing this compound solutions to minimize degradation?
A3: Based on stability studies of the similar compound Citalopram, neutral pH conditions (around pH 7) are generally recommended for minimizing hydrolytic degradation. Citalopram shows significantly less degradation at pH 5 and 7 compared to alkaline conditions (pH 9).[1] Therefore, preparing and storing your this compound solution in a neutral buffer is advisable.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving involves high temperatures and moisture, which can accelerate the degradation of this compound. Thermal degradation is a known instability factor. It is recommended to sterilize this compound solutions by sterile filtration using a 0.22 µm filter to avoid heat-induced degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Compare the chromatogram with a freshly prepared standard. Identify potential degradation products by reviewing the degradation pathways. Optimize storage conditions (light protection, pH, temperature) to minimize further degradation. |
| Low or inconsistent assay results | Degradation of this compound in the stock or working solution. | Prepare fresh stock solutions daily or assess the stability of your stock solution over your experimental timeframe. Store stock solutions at recommended conditions (e.g., refrigerated or frozen, protected from light). |
| Precipitate formation in the solution | Poor solubility or formation of insoluble degradation products. | Ensure the solvent and buffer system are appropriate for the desired concentration of this compound. If a precipitate forms over time, it may be a degradation product. Analyze the precipitate if possible. |
| Loss of biological activity in cell-based assays | Degradation of the active this compound molecule. | Confirm the concentration of the active compound using a validated analytical method like HPLC before use. Prepare fresh solutions for critical experiments. |
Quantitative Data on this compound (Citalopram as a proxy) Degradation
The following tables summarize quantitative data on the degradation of Citalopram, a structurally similar selective serotonin reuptake inhibitor, which can provide insights into the stability of this compound.
Table 1: Photodegradation Half-life of Citalopram in Aqueous Solutions
| pH | Matrix | Half-life (days) | Reference |
| 5 | Aqueous Buffer | >30 | [1] |
| 7 | Aqueous Buffer | >30 | [1] |
| 9 | Aqueous Buffer | 65 | [1] |
| Not Specified | Synthetic Humic Water | 24 | [1] |
| Not Specified | Natural Water 1 | 14 | [1] |
| Not Specified | Natural Water 2 | 43 | [1] |
Table 2: Forced Degradation of Citalopram under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 17.45 | |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 33.7 | |
| Oxidation | 3% H₂O₂ | 4 hours | 26.75 | |
| Thermal Degradation | 60°C | 48 hours | 0.15 | |
| Photodegradation | UV light | 72 hours | 0.21 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Amber vials
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours). After the incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours). After the incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 4 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an amber vial and keep it in a calibrated oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot of the stock solution in a transparent vial to UV light in a photostability chamber for a defined period (e.g., 72 hours). A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A typical HPLC system might consist of a C18 column and a mobile phase of acetonitrile and phosphate buffer.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound or an MS detector for identification of degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound degradation by comparing the peak area of the intact drug in the stressed samples to that in an unstressed control sample.
-
Identify and characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: General workflow for a this compound stability study.
Caption: Signaling pathway for PKC-mediated regulation of NET.
References
Technical Support Center: Talsupram Experimental Variability
Welcome to the technical support center for Talsupram. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you optimize your experiments and ensure reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism of action is to bind with high affinity to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.
Q2: What are the recommended solvents and storage conditions for this compound hydrochloride?
A2: this compound hydrochloride is soluble in water up to 20 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions should be prepared fresh, but if storage is necessary, they should be stored at -20°C for short-term and -80°C for long-term to minimize degradation. As with many amine-containing compounds, the stability of this compound in aqueous solutions may be pH-dependent. It is advisable to use buffered solutions and avoid highly acidic or alkaline conditions for prolonged periods. While specific stability data for this compound is limited, its structurally related compound, citalopram, shows greater degradation at alkaline pH.[2]
Q3: What are the known IC50 values for this compound at monoamine transporters?
A3: this compound exhibits high selectivity for the human norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). The reported IC50 values for the inhibition of monoamine uptake are summarized in the table below.
Data Presentation: this compound Potency and Solubility
Table 1: Inhibitory Potency (IC50) of this compound at Human Monoamine Transporters
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | up to 20 mM |
| DMSO | up to 100 mM |
Troubleshooting Guide
Issue 1: High Variability in In Vitro Potency (IC50) Measurements
Q: My IC50 values for this compound in a norepinephrine reuptake assay are inconsistent between experiments. What could be the cause?
A: Variability in in vitro potency assays can arise from several factors:
-
Cell Line Health and Passage Number: Ensure you are using a consistent and healthy cell line (e.g., HEK293 or SK-N-BE(2)C cells stably expressing NET). High passage numbers can lead to genetic drift and altered transporter expression. It is recommended to use cells within a defined passage number range.
-
Compound Stability and Solubility: this compound hydrochloride is soluble in water and DMSO. However, precipitation can occur if the final concentration in the assay buffer exceeds its solubility limit. Ensure complete dissolution of your stock solution and check for any precipitation in your assay wells. Prepare fresh dilutions for each experiment from a frozen stock.
-
Assay Protocol Adherence: Minor deviations in incubation times, temperatures, or cell densities can significantly impact results. Strict adherence to a validated protocol is crucial.
-
Reagent Quality: The quality and concentration of the radiolabeled or fluorescent substrate are critical. Ensure proper storage and handling of these reagents to maintain their activity.
Issue 2: Unexpected Off-Target Effects in Cellular or In Vivo Models
Q: I am observing cellular effects that are not consistent with selective norepinephrine reuptake inhibition. Could this compound have off-target effects?
A: While this compound is highly selective for the norepinephrine transporter over serotonin and dopamine transporters, like many CNS-active compounds, it may interact with other molecular targets at higher concentrations.[3][4]
-
Selectivity Profile: As shown in Table 1, this compound is over 1000-fold more selective for NET than for SERT and over 10,000-fold more selective for NET than for DAT. However, at micromolar concentrations, some interaction with SERT is possible.
-
Functional Assays: If a specific off-target effect is suspected (e.g., on a particular signaling pathway), conduct functional assays to confirm or rule out this interaction.
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay using HEK293 cells stably expressing human NET (hNET)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[³H]-Norepinephrine (radiolabeled substrate)
-
This compound hydrochloride
-
Reference norepinephrine reuptake inhibitor (e.g., Desipramine)
-
Scintillation cocktail and vials
-
Microplate shaker
-
Scintillation counter
Methodology:
-
Cell Culture: Culture hNET-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound hydrochloride and the reference inhibitor in assay buffer. Also, prepare a vehicle control.
-
Assay Procedure:
-
On the day of the assay, gently wash the cell monolayers with assay buffer.
-
Add the diluted compounds (including vehicle control) to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Add [³H]-Norepinephrine to each well to a final concentration approximately equal to its Km for the transporter.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature with gentle shaking. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor like Desipramine) from the total uptake.
-
Plot the percent inhibition of specific [³H]-Norepinephrine uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: Norepinephrine signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for an in vitro norepinephrine reuptake assay.
References
Talsupram toxicity and adverse effects in animal models
Disclaimer: The following information is for research and professional use only. It is not intended as a substitute for professional veterinary or toxicological advice. Always consult with qualified professionals for guidance on your specific experimental protocols and animal welfare. The information on toxicity and adverse effects of Talsupram is limited in publicly available literature; much of the guidance provided is extrapolated from the known effects of norepinephrine reuptake inhibitors and other antidepressants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It functions by binding to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[5]
Q2: What are the potential therapeutic applications of this compound being investigated in animal models?
A2: this compound has been investigated for its analgesic effects in animal models of neuropathic pain.[1][2][3][4] Studies in rats suggest that by inhibiting norepinephrine reuptake, this compound can potentiate descending noradrenergic inhibitory pathways, which play a role in pain modulation.[1][5]
Q3: What are the known adverse effects of this compound in animal models from the available literature?
A3: The provided search results do not detail specific adverse effects of this compound in animal models. However, based on the general effects of antidepressants and norepinephrine reuptake inhibitors, researchers should monitor for signs of central nervous system (CNS) and gastrointestinal disturbances.[6] Overdoses of antidepressants, in general, can lead to lethargy, ataxia, agitation, tremors, seizures, and changes in heart rate.[6]
Q4: Is there any available data on the LD50 of this compound?
A4: The provided search results do not contain any information regarding the LD50 (median lethal dose) of this compound in any animal model.
Troubleshooting Guides
Problem: I am not observing the expected analgesic effect of this compound in my rodent model of neuropathic pain.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review the literature for effective dose ranges. In a rat model of neuropathic pain, intraperitoneal doses of 2.5, 5, and 10 mg/kg have been shown to be effective.[1] Ensure accurate calculation and administration of the dose based on the animal's body weight. |
| Route of Administration | The route of administration can significantly impact drug bioavailability. Intraperitoneal injection has been used effectively in rat studies.[1][4] If using a different route, consider its potential impact on absorption and metabolism. |
| Timing of Behavioral Testing | The peak effect of the drug may vary. In rat studies, analgesic effects were observed at 15, 30, 60, 90, and 120 minutes post-injection, with the maximum effect often seen around 90 minutes.[1] Ensure your behavioral testing window aligns with the expected pharmacokinetic profile. |
| Animal Model Variability | The severity and characteristics of the induced neuropathic pain can vary between animals. Ensure your surgical or chemical induction method is consistent and produces a reliable hyperalgesic or allodynic response before drug administration. |
| Drug Stability | Ensure the this compound solution is properly prepared and stored to maintain its potency. |
Problem: I am observing signs of toxicity in my animals after this compound administration.
| Possible Cause | Troubleshooting Step |
| Overdose | Immediately reduce the dosage or discontinue administration. Provide supportive care as needed. An overdose of antidepressants can manifest as CNS and gastrointestinal issues.[6] |
| Animal Health Status | Pre-existing health conditions in an animal can affect its tolerance to a drug. Ensure all animals are healthy before beginning the experiment. |
| Drug Interaction | If other compounds are being co-administered, consider the possibility of adverse drug interactions. |
| Serotonin Syndrome (if applicable) | Although this compound is a selective NRI, high doses or interactions with other drugs could potentially affect the serotonin system. Monitor for signs of serotonin syndrome, which can include agitation, tremors, and hyperthermia.[6] |
Quantitative Data
Table 1: Dosing of this compound Hydrochloride in a Rat Model of Neuropathic Pain
| Parameter | Value | Species | Route of Administration | Reference |
| Effective Dose Range | 2.5 - 10 mg/kg | Rat | Intraperitoneal (I.P.) | [1] |
| Time to Onset of Effect | 15 - 30 minutes | Rat | Intraperitoneal (I.P.) | [1] |
| Time to Peak Effect | ~90 minutes | Rat | Intraperitoneal (I.P.) | [1] |
| Duration of Action | Up to 120 minutes | Rat | Intraperitoneal (I.P.) | [1] |
Experimental Protocols
Protocol: Induction of Neuropathic Pain in Rats via Sciatic Nerve Ligation and Assessment of Analgesia
This protocol is a summary of the methodology described in the cited literature.[1][2][3] Researchers should consult the original publications for complete details.
-
Animal Model:
-
Species: Wistar albino rats
-
Weight: 200-225 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Surgical Procedure (Sciatic Nerve Ligation):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate it with a sterile suture.
-
Close the incision with sutures or staples.
-
Administer post-operative analgesics as required for animal welfare, ensuring they do not interfere with the study endpoints.
-
Allow the animals to recover for a specified period (e.g., 10-14 days) for the development of neuropathic pain.
-
-
Drug Administration:
-
Prepare solutions of this compound hydrochloride in a suitable vehicle (e.g., saline).
-
Administer this compound or vehicle control via intraperitoneal (I.P.) injection at the desired doses (e.g., 2.5, 5, and 10 mg/kg).[1]
-
-
Behavioral Testing for Analgesia:
-
Hot Plate Test:
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 53 ± 0.5°C).[1]
-
Record the latency for the rat to exhibit a pain response (e.g., licking a paw or jumping).
-
A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[1]
-
Measure latency before and at multiple time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
-
Tail Flick Test:
-
Apply a radiant heat source to a specific portion of the rat's tail.
-
Measure the latency for the rat to flick its tail away from the heat source.
-
Measure latency before and at multiple time points after drug administration.
-
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Visualizations
References
- 1. turkjps.org [turkjps.org]
- 2. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Talsupram
Disclaimer: Specific bioavailability data for Talsupram is not extensively published. This guide is based on established principles of drug development and general strategies for improving the bioavailability of poorly soluble compounds. The following information is intended to support researchers in developing their experimental strategies.
Hypothetical this compound Profile for Bioavailability Enhancement
This compound is a selective norepinephrine reuptake inhibitor with a chemical structure related to citalopram.[1][2] Based on its structure as a lipophilic amine, it is likely to face challenges with aqueous solubility, which can in turn limit its oral bioavailability. The primary goal for researchers is to formulate this compound to achieve consistent and adequate plasma concentrations for preclinical and potential clinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing very low and variable plasma concentrations of this compound in our initial in vivo rodent studies. What could be the cause?
A1: Low and variable plasma concentrations are often indicative of poor oral bioavailability. Several factors could be contributing to this issue:
-
Poor Aqueous Solubility: this compound's lipophilic nature may lead to low dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3]
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen.
-
Formulation Issues: The current formulation may not be optimized to enhance solubility or protect the drug from degradation.
To troubleshoot, consider the following steps:
-
Characterize the physicochemical properties of your this compound batch, including its solubility at different pH values.
-
Evaluate the potential for first-pass metabolism using in vitro methods such as liver microsomes.
-
Assess whether this compound is a P-gp substrate using in vitro transporter assays.
-
Experiment with different formulation strategies to improve solubility and absorption.[4][5][6]
Q2: What are the initial formulation strategies we should consider to improve this compound's bioavailability?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6][7] Here are some common starting points:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[6] Techniques like micronization or nanosizing can be explored.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can maintain the drug in a higher-energy amorphous state, which has better solubility than the crystalline form.[5]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can enhance its solubilization in the GI tract and may facilitate lymphatic absorption, potentially bypassing some first-pass metabolism.[5][6] Self-emulsifying drug delivery systems (SEDDS) are a good example of this approach.
-
Salt Formation: If this compound is ionizable, forming a salt can significantly improve its dissolution rate.[4]
Q3: How can we determine if this compound is undergoing significant first-pass metabolism?
A3: To investigate first-pass metabolism, you can perform the following experiments:
-
In Vitro Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to determine its metabolic rate. This will provide an indication of its susceptibility to hepatic metabolism.
-
Comparison of Oral (PO) vs. Intravenous (IV) Dosing: Conduct a pharmacokinetic study in an animal model where one group receives this compound orally and another intravenously. A significant difference in the Area Under the Curve (AUC) between the two routes (with AUCPO being much lower than AUCIV) suggests poor bioavailability, potentially due to first-pass metabolism.
Q4: Our formulation appears to be unstable and precipitates out of solution. How can we address this?
A4: Formulation stability is crucial for consistent drug delivery. If precipitation is an issue, consider the following:
-
Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with this compound and with each other.
-
Solubility Limits: You may be exceeding the solubility of this compound in your chosen vehicle. Determine the saturation solubility in your formulation.
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining the drug in a supersaturated state for a longer duration.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility and stability.[8]
Data on Bioavailability Enhancement Strategies
The following table summarizes the potential impact of various formulation strategies on the bioavailability of poorly soluble drugs, which can serve as a guide for your experiments with this compound.
| Formulation Strategy | Mechanism of Action | Potential Fold Increase in Bioavailability (for model compounds) | Key Considerations |
| Particle Size Reduction (Nanosuspension) | Increases surface area for dissolution.[6] | 2 to 10-fold | Physical stability of nanoparticles, potential for aggregation. |
| Amorphous Solid Dispersion | Increases solubility by preventing crystallization.[5] | 5 to 20-fold | Physical stability (recrystallization), selection of appropriate polymer. |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubilization and can promote lymphatic transport.[5][6] | 3 to 15-fold | Excipient selection, potential for GI side effects at high doses. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility.[4] | 2 to 8-fold | Stoichiometry of the complex, potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration of a novel formulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Fast rats overnight (with free access to water) prior to dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the intrinsic clearance of this compound in the liver.
Materials:
-
Rat or human liver microsomes
-
This compound stock solution
-
NADPH regenerating system
-
Phosphate buffer
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and this compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of remaining this compound versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Potential metabolic pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. upm-inc.com [upm-inc.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Talsupram experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talsupram.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI).[1] It exhibits a high affinity for the human norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and increasing its availability to bind to postsynaptic receptors.[2][3][4] Its selectivity for NET is significantly higher compared to the serotonin transporter (SERT) and the dopamine transporter (DAT).[5]
Q2: What are the known in vitro activities of this compound?
A2: this compound has been characterized by its potent and selective inhibition of monoamine uptake. Specifically, it has been shown to inhibit the human norepinephrine transporter (NET) with high affinity.[6][5]
Q3: Are there any established in vivo models for studying this compound's effects?
A3: Yes, this compound has been studied in a rat model of neuropathic pain to evaluate its anti-hyperalgesic effects.[7][2][3][4] This model involves inducing neuropathic pain, followed by administration of this compound and assessment of pain response using methods like the hot plate and tail flick tests.[7][2][3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected in vivo efficacy in rodent models of neuropathic pain.
-
Possible Cause 1: Suboptimal Drug Preparation. this compound hydrochloride may not be fully dissolved, leading to inaccurate dosing.
-
Possible Cause 2: Inappropriate Dosing. The dose of this compound may be too low to elicit a significant analgesic effect.
-
Solution: In a rat model of neuropathic pain, effective doses of this compound hydrochloride administered intraperitoneally were 2.5, 5, and 10 mg/kg.[7][4] The maximum anti-hyperalgesic effect was observed 60 minutes after administration for all three doses.[7] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 3: Variability in Animal Model. The induction of neuropathic pain can be variable between individual animals.
Issue 2: Difficulty interpreting results from thermal pain assays (Hot Plate and Tail Flick tests).
-
Possible Cause 1: Lack of a Stable Baseline. Pain sensitivity can fluctuate.
-
Solution: Acclimate the animals to the testing environment for at least 2 hours before starting the experiment to reduce stress-induced variability.[7] Measure baseline pain responses (before drug administration) to establish a stable starting point for each animal.
-
-
Possible Cause 2: Tissue Damage from Repeated Testing. Excessive exposure to the heat source can cause injury and alter pain responses.
Quantitative Data
Table 1: In Vitro Inhibition of Monoamine Transporters by this compound
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.79 |
| Serotonin Transporter (SERT) | 850 |
| Dopamine Transporter (DAT) | 9300 |
Source: AbMole BioScience, R&D Systems[6][5]
Table 2: In Vivo Efficacy of this compound Hydrochloride in a Rat Model of Neuropathic Pain
| Dose (mg/kg, I.P.) | Peak Effect Time (minutes) | Efficacy in Hot Plate Test | Efficacy in Tail Flick Test |
| 2.5 | 60 | Effective from 30 to 120 mins | Effective from 30 to 90 mins |
| 5 | 60 | Effective at all minute points tested | Effective from 15 to 90 mins |
| 10 | 60 | Effective at all minute points tested | Effective from 15 to 90 mins |
Source: Turkish Journal of Pharmaceutical Sciences[7][4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Anti-Hyperalgesic Effects of this compound in a Rat Model of Neuropathic Pain
-
Animal Model: Adult male Wistar albino rats (200-225 g) are used. Neuropathic pain is induced via sciatic nerve ligation. A sham group undergoes the same surgical procedure without nerve ligation.[7][3]
-
Drug Preparation: this compound hydrochloride is dissolved in dimethyl sulfoxide (DMSO) to prepare solutions of 2.5, 5, and 10 mg/kg. Solutions are freshly prepared on the day of the experiment.[3]
-
Drug Administration: this compound solutions are administered via intraperitoneal (I.P.) injection.[7][3]
-
Hot Plate Test:
-
The hot plate apparatus is maintained at a constant temperature of 53 ± 0.5°C.[7]
-
Each rat is placed on the hot plate, and the latency to a pain response (e.g., licking of fore or hind paws, jumping) is recorded.[7]
-
A maximum cut-off time of 30 seconds is used to prevent tissue damage.[7]
-
Measurements are taken before and at 15, 30, 60, 90, and 120 minutes after I.P. administration of this compound or vehicle.[7]
-
-
Tail Flick Test:
-
Data Analysis: The anti-hyperalgesic effect is often expressed as the Maximum Possible Effect (MPE) percentage. Statistical analysis, such as one-way ANOVA, is used to compare the different dose groups with the sham group.[7][3]
Visualizations
Caption: Mechanism of action of this compound as a selective norepinephrine reuptake inhibitor.
Caption: Workflow for in vivo assessment of this compound's anti-hyperalgesic effects.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. This compound | C20H25NS | CID 33014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. abmole.com [abmole.com]
- 7. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Analysis of Talsupram and Reboxetine for Norepinephrine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of talsupram and reboxetine, two selective norepinephrine reuptake inhibitors (NRIs). The focus is on their inhibitory activity at the norepinephrine transporter (NET), supported by available experimental data and methodologies.
Introduction
This compound and reboxetine are potent and selective inhibitors of the norepinephrine transporter.[1] By blocking the reuptake of norepinephrine from the synaptic cleft, these compounds increase the extracellular concentration of this neurotransmitter, thereby enhancing noradrenergic signaling.[1][2] This mechanism of action underlies their therapeutic potential in conditions such as depression and attention-deficit hyperactivity disorder (ADHD).[1] While both are recognized for their selectivity for the NET over serotonin (SERT) and dopamine (DAT) transporters, understanding their relative potencies and binding characteristics is crucial for research and development.[1]
Quantitative Comparison of NET Inhibition
| Compound | Alternative Name | Target Transporter | Inhibitory Constant (Ki) | Species | Reference Assay |
| This compound | Lu 5-005 | Norepinephrine (NET) | Not explicitly found | - | - |
| Reboxetine | - | Norepinephrine (NET) | 1.1 nM | Rat | Radioligand Binding |
| Serotonin (SERT) | 129 nM | Rat | Radioligand Binding | ||
| Dopamine (DAT) | >10,000 nM | Rat | Radioligand Binding |
Note: While specific Ki or IC50 values for this compound are not detailed in the readily available literature, it is consistently described as a highly potent and selective NET inhibitor, and has been referred to as one of the most potent NET inhibitors known.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action for both this compound and reboxetine is the competitive inhibition of the norepinephrine transporter. This process is illustrated in the signaling pathway diagram below.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like this compound and reboxetine at the norepinephrine transporter.
Radioligand Binding Assay for NET
This assay measures the affinity of a test compound for the norepinephrine transporter by competing with a radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a fresh buffer. The protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NET ligand, such as [³H]nisoxetine.
-
Add varying concentrations of the test compound (this compound or reboxetine) to compete with the radioligand for binding to the NET.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known NET inhibitor, like desipramine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of norepinephrine into cells or synaptosomes.
Detailed Steps:
-
Preparation of Synaptosomes or Cells:
-
Synaptosomes: Isolate synaptosomes (sealed nerve terminals) from a specific brain region rich in noradrenergic neurons (e.g., hypothalamus or cortex) of a rat. This is typically done through a series of homogenizations and centrifugations.
-
Cell Lines: Alternatively, use a cell line that endogenously or recombinantly expresses the norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293-hNET cells).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound or reboxetine) in a physiological buffer.
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled norepinephrine ([³H]NE).
-
Allow the uptake to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Include control samples to measure non-specific uptake, typically by performing the assay at 4°C or in the presence of a known potent NET inhibitor.
-
-
Termination and Quantification:
-
Terminate the uptake process by rapidly filtering the mixture through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]NE.
-
Lyse the synaptosomes or cells collected on the filters.
-
Measure the radioactivity of the lysate using a liquid scintillation counter to quantify the amount of [³H]NE taken up.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake.
-
Conclusion
Both this compound and reboxetine are established as potent and selective inhibitors of the norepinephrine transporter. Reboxetine has a well-documented inhibitory constant in the low nanomolar range, demonstrating its high affinity for the NET.[1] While quantitative data for this compound is less accessible, it is consistently characterized as a highly potent inhibitor. The experimental protocols described provide a robust framework for the in vitro characterization of such compounds, enabling researchers to determine their affinity and functional inhibitory capacity at the norepinephrine transporter. Further studies directly comparing these two compounds under identical conditions would be beneficial for a more precise quantitative assessment of their relative potencies.
References
A Comparative Analysis of Talsupram and Desipramine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Talsupram and desipramine, two potent norepinephrine reuptake inhibitors. This document synthesizes available data on their pharmacological profiles, binding affinities, and mechanisms of action, supported by experimental methodologies.
Introduction
This compound and desipramine are both recognized for their inhibitory effects on the norepinephrine transporter (NET), a key protein in regulating noradrenergic neurotransmission. Desipramine, a tricyclic antidepressant (TCA), has been a long-standing tool in neuroscience research and has seen clinical use for the treatment of depression.[1][2] this compound, structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, was investigated as an antidepressant but was never brought to market.[3] Both compounds serve as valuable pharmacological tools for studying the role of norepinephrine in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action for both this compound and desipramine is the inhibition of the norepinephrine transporter (NET).[2][4] By blocking NET, these compounds prevent the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsupram: A Preclinical Comparative Analysis with Other Norepinephrine Reuptake Inhibitors
For Immediate Release
This guide provides a comprehensive preclinical comparison of talsupram, a selective norepinephrine reuptake inhibitor (NRI), with other agents in its class. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological and behavioral profile.
Executive Summary
This compound (also known as Lu 5-003) is a selective norepinephrine reuptake inhibitor that has been evaluated in preclinical studies for its potential therapeutic effects. Structurally similar to the selective serotonin reuptake inhibitor (SSRI) citalopram, this compound exhibits a distinct pharmacological profile with a high affinity for the norepinephrine transporter (NET). Preclinical behavioral studies in a rat model of neuropathic pain suggest its potential efficacy in pain management, where it demonstrated greater anti-hyperalgesic effects compared to a selective serotonin reuptake inhibitor and a triple reuptake inhibitor in the hot plate test. However, a detailed quantitative comparison of its binding affinity and potency with a wider range of NRIs is still emerging in publicly available literature.
Comparative Pharmacological Profile
Table 1: In Vitro Binding Affinities (Ki, nM) of Selected NRIs and SNRIs
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| This compound | High Affinity (Specific values not cited) | - | - |
| Reboxetine | 1.1 | 130 | >10,000 |
| Atomoxetine | 5 | 77 | 1451 |
| Desipramine | 1.1 | 23 | 2400 |
| Nisoxetine | 0.8 | 89 | 260 |
| Venlafaxine | 2480 | 82 | 7640 |
| Duloxetine | 7.5 | 0.8 | 240 |
| Milnacipran | 100 | 200 | >10,000 |
Note: Data for reboxetine, atomoxetine, desipramine, nisoxetine, venlafaxine, duloxetine, and milnacipran are compiled from various preclinical studies and serve as a reference for comparison.
Preclinical Behavioral Studies: Neuropathic Pain Model
A key preclinical study investigated the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain induced by sciatic nerve ligation. This compound was compared with vilazodone (an SSRI and 5-HT1A partial agonist) and indatraline (a triple reuptake inhibitor).[1][2]
Table 2: Comparative Efficacy in the Hot Plate Test in a Rat Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Maximum Possible Effect (%MPE) |
| This compound | 2.5 | Significantly higher than vilazodone (5 mg/kg) and indatraline (10 mg/kg)[1] |
| 5 | Significantly higher than vilazodone (10 mg/kg)[1] | |
| 10 | Significantly higher than vilazodone and indatraline at the same dose[1] | |
| Vilazodone | 2.5, 5, 10 | Effective compared to sham, but less effective than this compound[1] |
| Indatraline | 2.5, 5, 10 | Effective compared to sham, but less effective than this compound in this test[1] |
In the hot plate test, which assesses supraspinal pain pathways, this compound demonstrated a significantly greater dose-dependent anti-hyperalgesic effect compared to both vilazodone and indatraline.[1] This suggests that the potent norepinephrine reuptake inhibition by this compound may be a key mechanism for its analgesic effects in this model.[1] In the tail flick test, a measure of spinal reflex, there was no statistically significant difference between the three drugs.[1][2]
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
While the specific protocol used for determining this compound's binding affinity is not detailed in the available literature, a general methodology for such assays is as follows:
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter (e.g., NET).
-
Materials:
-
Cell membranes expressing the transporter of interest (e.g., HEK293 cells transfected with human NET).
-
A radiolabeled ligand that specifically binds to the transporter (e.g., [3H]-nisoxetine for NET).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Hot Plate Test
-
Objective: To assess the response to a thermal pain stimulus, primarily reflecting supraspinal mechanisms.[3][4][5]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[1] A transparent cylinder is often placed on the surface to confine the animal.[3]
-
Procedure:
-
Animals (e.g., rats) are habituated to the testing room.
-
A baseline latency to a pain response (e.g., paw licking, jumping) is recorded before drug administration.
-
The test drug (e.g., this compound) or vehicle is administered.
-
At specific time points after administration, the animal is placed on the hot plate, and the latency to the first pain response is recorded.[1]
-
A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.[1]
-
Tail Flick Test
-
Objective: To measure the latency of a spinal reflex to a thermal stimulus.[6][7]
-
Apparatus: A tail flick analgesiometer that applies a focused beam of radiant heat to the tail.[6]
-
Procedure:
-
The animal (e.g., rat) is gently restrained.
-
The tail is positioned in the apparatus, and a beam of light is focused on a specific area of the tail.[6]
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded.[7]
-
A baseline reaction time is measured before drug administration.
-
The test drug or vehicle is administered.
-
The tail flick latency is measured at predetermined intervals after drug administration.[1]
-
A cut-off time is employed to avoid tissue damage.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other NRIs is the inhibition of the norepinephrine transporter, leading to an increase in the synaptic concentration of norepinephrine. This enhanced noradrenergic signaling is believed to mediate the therapeutic effects.
The following diagram illustrates a typical workflow for preclinical evaluation of a novel NRI like this compound.
Conclusion
This compound is a selective norepinephrine reuptake inhibitor with demonstrated efficacy in a preclinical model of neuropathic pain, where its performance suggests a prominent role for norepinephrine modulation in analgesia. While direct, comprehensive comparative data on its binding affinity and potency against a wide array of other NRIs is limited in recent literature, its distinct profile from the structurally similar citalopram underscores the importance of continued investigation. The experimental protocols and comparative data provided in this guide offer a foundational understanding for researchers to contextualize the preclinical profile of this compound and guide future studies. Further research to fully elucidate its quantitative pharmacological profile will be crucial for a complete comparative assessment.
References
- 1. turkjps.org [turkjps.org]
- 2. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hot plate test [panlab.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
Talsupram vs. SSRIs: A Comparative Review of Efficacy in Preclinical Animal Models
A notable gap in direct comparative research exists for the antidepressant and anxiolytic-like effects of talsupram versus Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models. The available preclinical data primarily focuses on the analgesic properties of this compound, a selective norepinephrine reuptake inhibitor, in neuropathic pain models. In contrast, SSRIs have been extensively studied in models of depression and anxiety. This guide provides a comparative overview based on the available evidence, highlighting the distinct pharmacological profiles and documented efficacies in relevant animal models.
Mechanism of Action: A Tale of Two Neurotransmitters
SSRIs, as their name suggests, primarily function by blocking the reuptake of serotonin (5-HT) at the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. This enhanced serotonergic neurotransmission is believed to underlie their therapeutic effects in depression and anxiety.
This compound, on the other hand, is a selective norepinephrine (noradrenaline) reuptake inhibitor. It has a high affinity for the norepinephrine transporter (NET), thereby increasing the levels of norepinephrine in the synapse. Noradrenergic pathways are implicated in mood, arousal, and pain modulation.
Figure 1: Simplified signaling pathways of SSRIs and this compound.
Efficacy in Animal Models of Depression
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common behavioral despair models used to screen for potential antidepressant efficacy. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
SSRI Performance in Depression Models
SSRIs consistently demonstrate efficacy in the FST and TST by reducing immobility time in rodents. However, the magnitude of the effect can vary depending on the specific SSRI, the dose, and the rodent strain used.
| Compound | Animal Model | Key Findings | Citation(s) |
| Citalopram | Mouse Tail Suspension Test | Significantly reduces immobility time. The responsiveness varies across different inbred mouse strains, with DBA/2J and BALB/cJ being highly responsive. | [1][2] |
| Citalopram | Mouse Tail Suspension Test | Demonstrates antidepressant-like activity in the BTBR T+Itpr3tf/J mouse model of autism. | [3] |
| Fluoxetine | Rat Forced Swim Test | Chronic (14-day) administration shows an augmented reduction in immobility and an increase in swimming behavior compared to short-term (3-day) treatment. | [4] |
| Escitalopram | Mouse Tail Suspension Test | Reduces immobility time in juvenile (P21), adolescent (P28), and adult mice, with a less pronounced effect in juveniles. | [5] |
This compound Performance in Depression Models
There is a lack of published data on the efficacy of this compound in the forced swim test or tail suspension test.
Efficacy in Animal Models of Anxiety
The Elevated Plus Maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
SSRI Performance in Anxiety Models
The effects of SSRIs in the EPM can be complex, with some studies showing anxiolytic effects, while others report anxiogenic or no effects, particularly after acute administration.
| Compound | Animal Model | Key Findings | Citation(s) |
| Citalopram | Mouse Elevated Zero Maze | A single administration induced anxiogenic effects (less time in open areas), whereas three administrations resulted in anxiolytic effects. | [6] |
| Escitalopram | Rat Ultrasonic Vocalization Model | Potently inhibits footshock-induced ultrasonic vocalizations, a measure of anxiety. | [7] |
| Various SSRIs | Maternally Separated Mouse Pups | Escitalopram, citalopram, paroxetine, and fluoxetine all reduced ultrasonic vocalizations, indicating anxiolytic-like effects. Escitalopram was the most potent. | [8] |
This compound Performance in Anxiety Models
There is no available data on the efficacy of this compound in the elevated plus maze or other standard anxiety models.
Efficacy in Animal Models of Neuropathic Pain
Interestingly, a direct comparison between this compound and a compound with SSRI properties (vilazodone) has been conducted in a rat model of neuropathic pain, which is often comorbid with depression. The hot plate and tail flick tests are used to assess thermal pain sensitivity, with an increase in latency to respond indicating an analgesic effect.
| Compound | Animal Model | Dose (mg/kg, i.p.) | Hot Plate Test (% MPE) | Tail Flick Test (% MPE) | Citation(s) |
| This compound | Rat (Neuropathic Pain) | 2.5 | Significantly higher than vilazodone and indatraline at the same dose. | Not statistically different from vilazodone or indatraline at the same dose. | [9] |
| 5 | Significantly higher than vilazodone and indatraline at the same dose. | Not statistically different from vilazodone or indatraline at the same dose. | [9] | ||
| 10 | Significantly higher than vilazodone and indatraline at the same dose. | Not statistically different from vilazodone or indatraline at the same dose. | [9] | ||
| Vilazodone (SSRI & 5-HT1A Agonist) | Rat (Neuropathic Pain) | 2.5, 5, 10 | Showed an anti-hyperalgesic effect compared to sham. | Showed an anti-hyperalgesic effect compared to sham. | [9] |
MPE: Maximum Possible Effect
In the hot plate test, which is considered to involve supraspinal pain pathways, this compound was significantly more effective than vilazodone at all tested doses.[9] This suggests that norepinephrine reuptake inhibition may be a more critical mechanism for analgesia in this model compared to serotonin reuptake inhibition and 5-HT1A agonism. In the tail flick test, a spinal reflex, there were no significant differences between the compounds.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the standard protocols for the behavioral assays discussed.
Figure 2: General experimental workflows for common behavioral assays.
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The session is typically video-recorded.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Tail Suspension Test (TST)
-
Apparatus: A horizontal rod is placed at a height from which a mouse can be suspended by its tail without being able to reach any surfaces.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the free end of the tape is fixed to the horizontal rod. The mouse is suspended for a 6-minute period.
-
Scoring: The duration of immobility (hanging passively without any movement) is recorded, usually during the entire 6-minute session, by an observer blind to the experimental groups.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to freely explore for a 5-minute session. The maze is cleaned between each trial.
-
Scoring: The number of entries into and the time spent in each type of arm are recorded, often using a video-tracking system. An increase in the percentage of time spent in the open arms and the number of entries into the open arms are considered indices of anxiolytic activity.
Conclusion
The existing preclinical literature indicates that this compound and SSRIs have been evaluated in distinct therapeutic areas using different animal models, reflecting their primary mechanisms of action. SSRIs, such as citalopram and fluoxetine, have a well-documented record of efficacy in animal models of depression and anxiety, where they modulate serotonergic activity. This compound, a selective norepinephrine reuptake inhibitor, has demonstrated significant analgesic effects in a rat model of neuropathic pain, outperforming a compound with SSRI activity in a test of supraspinal pain processing.
This divergence in research focus underscores a critical knowledge gap. There is a clear need for future studies that directly compare the efficacy of this compound and SSRIs in the same animal models of depression and anxiety. Such research would provide valuable insights into the relative contributions of the serotonergic and noradrenergic systems to the pathophysiology of these disorders and could inform the development of more targeted and effective treatments. Researchers in drug development should consider the potential antidepressant and anxiolytic effects of selective norepinephrine reuptake inhibitors like this compound in established behavioral despair and anxiety paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citalopram attenuates social behavior deficits in the BTBR T+Itpr3tf/J mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-citalopram attenuates anxiolytic effects of escitalopram in a rat ultrasonic vocalisation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of escitalopram, citalopram, and R-citalopram in maternally separated mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsupram's Neurotransmitter Effects: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Talsupram's effects on neurotransmitter levels, compared with other key antidepressant classes. This document synthesizes available preclinical data to offer a clear perspective on this compound's mechanism of action and its selectivity profile.
This compound is a selective norepinephrine (noradrenaline) reuptake inhibitor (NRI). Its therapeutic potential is believed to stem from its ability to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This guide delves into the specifics of this mechanism, presenting comparative data on its binding affinity and the in vivo effects of similar compounds on neurotransmitter levels.
Comparative Analysis of Neurotransmitter Transporter Binding Affinity
The selectivity of an antidepressant for its target transporter is a key determinant of its pharmacological profile and potential side effects. The following table summarizes the binding affinities (Ki, nM) of this compound and other representative antidepressants for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.
| Drug | Class | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | DAT Affinity (Ki, nM) |
| This compound (R-enantiomer) | NRI | 3 [1] | 2752 [1] | N/A |
| Desipramine | TCA (NRI-selective) | 0.8 - 4.7 | 18 - 134 | 1630 - 9900 |
| Reboxetine | NRI | 1.1 - 25 | 136 - 10,000 | >10,000 |
| Venlafaxine | SNRI | 2480 | 82 | 7647 |
| Fluoxetine | SSRI | 530 - 2500 | 0.8 - 16 | 2000 - 9400 |
| Sertraline | SSRI | 420 - 640 | 0.29 - 2.2 | 25 - 54 |
N/A: Data not readily available in the searched literature. Data for comparator drugs are compiled from various publicly available sources and are intended for comparative purposes.
The data clearly indicates that the R-enantiomer of this compound possesses a high and selective affinity for the norepinephrine transporter, with significantly weaker affinity for the serotonin transporter.[1]
In Vivo Effects on Extracellular Neurotransmitter Levels: A Comparative Overview
Direct in vivo microdialysis studies quantifying the effect of this compound on extracellular neurotransmitter levels are not widely available in the public domain. However, by examining data from other selective NRIs, we can infer the expected neurochemical profile of this compound. The following table presents data from in vivo microdialysis studies on comparator drugs, showcasing their effects on norepinephrine (NE), serotonin (5-HT), and dopamine (DA) levels in the frontal cortex of rats.
| Drug | Class | Dose | % Increase in Extracellular NE | % Increase in Extracellular 5-HT | % Increase in Extracellular DA | Study Reference |
| Desipramine | TCA (NRI-selective) | 3-30 mg/kg, s.c. | Up to 498% | No significant change | N/A | [2][3] |
| Reboxetine | NRI | 15 mg/kg, i.p. | 242% | No significant change | No significant change | [4] |
| Venlafaxine | SNRI | 3-30 mg/kg, s.c. | Up to 403% | No significant change (without 5-HT1A antagonist) | N/A | [2][3] |
| Fluoxetine | SSRI | 30 mg/kg, s.c. | No significant change | ~200-400% | N/A | [2][3] |
| Paroxetine | SSRI | 1-10 mg/kg, s.c. | No significant change | ~200-400% | N/A | [2][3] |
Based on its selective high-affinity binding to NET, this compound is expected to produce a robust and selective increase in extracellular norepinephrine levels in key brain regions, similar to that observed with desipramine and reboxetine. Indirect evidence from behavioral studies supports this, showing that this compound induces climbing behavior in the forced swim test, a characteristic response for NRIs.[5]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of a norepinephrine reuptake inhibitor and the typical workflow of an in vivo microdialysis experiment.
Caption: Mechanism of action of this compound.
Caption: In vivo microdialysis experimental workflow.
Detailed Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Quantification
The following protocol provides a generalized methodology for conducting in vivo microdialysis studies to assess the effects of a compound like this compound on extracellular neurotransmitter levels. This protocol is based on standard practices in the field.
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used.
-
Housing: Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Stereotaxic Surgery and Guide Cannula Implantation:
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula (e.g., 20-gauge) is unilaterally or bilaterally implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus) using precise stereotaxic coordinates from a rat brain atlas.
-
The cannula is secured to the skull with dental acrylic and jeweler's screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
Animals are allowed a post-operative recovery period of at least 5-7 days.
3. In Vivo Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is removed, and a microdialysis probe (e.g., with a 2-4 mm semipermeable membrane) is inserted into the guide cannula.
-
The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
The animal is placed in a behavioral testing chamber and allowed to habituate for a period of 1-2 hours while the probe equilibrates.
-
Following habituation, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish stable baseline neurotransmitter levels.
-
This compound or vehicle is administered (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Dialysate samples continue to be collected at the same regular intervals for a predetermined period post-drug administration (e.g., 3-4 hours).
-
Collected samples are immediately placed on dry ice or in a refrigerated fraction collector and stored at -80°C until analysis.
4. Neurochemical Analysis (HPLC-ECD):
-
Dialysate samples are thawed and may require a derivatization step depending on the neurotransmitters being analyzed.
-
An aliquot of each sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.
-
Neurotransmitters are separated based on their physicochemical properties as they pass through the column.
-
Detection and quantification are achieved using an electrochemical detector (ECD), which measures the current generated by the oxidation or reduction of the neurotransmitters.
-
The concentration of each neurotransmitter in the dialysate is determined by comparing the peak heights or areas to those of known standards.
5. Data Analysis:
-
Neurotransmitter concentrations in the post-drug administration samples are typically expressed as a percentage of the average baseline concentration for each animal.
-
Statistical analysis (e.g., ANOVA with repeated measures) is used to determine the significance of any changes in neurotransmitter levels over time and between treatment groups.
This comprehensive guide provides a detailed comparison of this compound's effects on neurotransmitter levels, drawing upon available data and established experimental methodologies. While direct quantitative in vivo microdialysis data for this compound is limited in the public domain, its high affinity and selectivity for the norepinephrine transporter strongly suggest a neurochemical profile similar to other selective NRIs, characterized by a robust and specific increase in extracellular norepinephrine. Further research is warranted to provide direct quantitative comparisons of this compound's effects on monoamine neurotransmitters.
References
- 1. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic administration of selective monoamine re-uptake inhibitors in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Talsupram vs. Talopram: A Structural Activity Relationship Comparison for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparison of talsupram and talopram, two selective norepinephrine reuptake inhibitors (NRIs), focusing on their structural activity relationships, supported by experimental data and detailed methodologies.
Chemical Structure and Mechanism of Action
This compound and talopram are structurally related compounds that both function as selective inhibitors of the norepinephrine transporter (NET). Their primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
The key structural difference between the two molecules lies in the core heterocyclic ring system. This compound possesses a dihydrobenzothiophene moiety, whereas talopram contains a dihydroisobenzofuran ring. This seemingly minor alteration in the heteroatom (sulfur in this compound vs. oxygen in talopram) significantly influences their interaction with the norepinephrine transporter.
This compound Chemical Structure:
-
IUPAC Name: (3-(3,3-dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)propyl)(methyl)amine[1]
-
Molecular Formula: C₂₀H₂₅NS[1]
-
Molecular Weight: 311.49 g/mol [1]
Talopram Chemical Structure:
-
IUPAC Name: 3-(3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran-1-yl)-N-methylpropan-1-amine
-
Molecular Formula: C₂₀H₂₅NO[2]
-
Molecular Weight: 295.42 g/mol [2]
Quantitative Data: Binding Affinity and Potency
The following table summarizes the available quantitative data for the binding affinity of this compound and talopram to the human norepinephrine transporter (NET). It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here is compiled from separate studies and should be interpreted with this consideration.
| Compound | Transporter | Assay Type | Ligand | Ki (nM) | IC₅₀ (nM) | Reference |
| This compound | NET | Monoamine Uptake | 0.79 | [3] | ||
| Talopram (R-enantiomer) | NET | Radioligand Binding | [¹²⁵I]β-CIT | 9 | [4] | |
| Talopram | SERT | Radioligand Binding | [¹²⁵I]β-CIT | 719 | [4] |
Note: Ki represents the inhibition constant, a measure of binding affinity, where a lower value indicates higher affinity. IC₅₀ is the half-maximal inhibitory concentration, indicating the functional potency of the compound.
Experimental Protocols
The quantitative data presented above are typically generated using two primary types of in vitro assays: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay measures the affinity of a test compound for the norepinephrine transporter by quantifying its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Objective: To determine the binding affinity (Ki) of this compound and talopram for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET.
-
Radioligand: [³H]Nisoxetine or [¹²⁵I]β-CIT.
-
Test Compounds: this compound, Talopram.
-
Reference Compound: Desipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: hNET-expressing HEK293 cells are cultured and harvested. The cell pellet is homogenized in assay buffer and centrifuged to isolate the cell membranes containing the transporter. The final membrane preparation is resuspended in assay buffer.
-
Competition Binding: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]Nisoxetine) and varying concentrations of the test compound (this compound or talopram) or the reference compound (desipramine).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats, which trap the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC₅₀) of this compound and talopram in inhibiting norepinephrine uptake.
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus).
-
Radiolabeled Neurotransmitter: [³H]Norepinephrine.
-
Test Compounds: this compound, Talopram.
-
Reference Compound: Desipramine.
-
Krebs-Ringer buffer.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized in a suitable buffer and subjected to differential centrifugation to isolate synaptosomes. The final synaptosomal pellet is resuspended in Krebs-Ringer buffer.
-
Uptake Inhibition: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound or talopram) or a reference inhibitor (desipramine).
-
Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]Norepinephrine.
-
Incubation: The mixture is incubated at 37°C for a short period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of [³H]Norepinephrine taken up by the synaptosomes is quantified by scintillation counting of the filters.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the norepinephrine transporter signaling pathway and a typical experimental workflow for determining inhibitor potency.
References
- 1. fiveable.me [fiveable.me]
- 2. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Talsupram and Atomoxetine: A Guide for Researchers
This guide provides a detailed comparative study of Talsupram and Atomoxetine, focusing on their pharmacological profiles, mechanisms of action, and available efficacy and safety data. The information is intended for researchers, scientists, and professionals in drug development, presenting a side-by-side analysis to facilitate further investigation and understanding.
Introduction
This compound and Atomoxetine are both selective norepinephrine reuptake inhibitors (NRIs).[1][2][3][4] Atomoxetine is a well-established non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[4][5] this compound, structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, was investigated as an antidepressant in the 1960s and 1970s but was never commercialized.[1][6] Despite its limited clinical development, this compound's high affinity for the norepinephrine transporter (NET) makes it a relevant compound for comparative pharmacological studies.[7][8]
Mechanism of Action
Both this compound and Atomoxetine exert their primary pharmacological effect by selectively inhibiting the presynaptic norepinephrine transporter (NET).[2][3][4][7] This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, leading to increased concentrations of this neurotransmitter in the extracellular space.[9][10] Enhanced noradrenergic neurotransmission is believed to be the key mechanism underlying their therapeutic effects.[2][3][4]
Atomoxetine's mechanism in ADHD is thought to involve the enhancement of noradrenergic signals in the prefrontal cortex, a brain region crucial for attention and executive function.[4][11] By increasing norepinephrine levels, Atomoxetine can indirectly influence dopamine signaling in the prefrontal cortex, where dopamine transporters are less abundant.[4][12]
This compound has been shown to have a high affinity for the norepinephrine transporter in preclinical studies.[7][8] Its selectivity as a norepinephrine reuptake inhibitor has been established, with research indicating its potential role in modulating noradrenergic pathways.[7][8]
Pharmacokinetic Profile
A comparative summary of the pharmacokinetic parameters of this compound and Atomoxetine is presented in Table 1. Data for this compound is limited due to its early stage of development.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Atomoxetine |
| Absorption | Data not available | Rapidly and completely absorbed orally.[12] |
| Bioavailability | Data not available | 63% (extensive metabolizers) to 94% (poor metabolizers).[12] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 1-2 hours.[13][14][15] |
| Protein Binding | Data not available | ~98%, primarily to albumin.[12][14][15] |
| Metabolism | Data not available | Primarily metabolized by the CYP2D6 enzyme in the liver.[2][3][4] |
| Elimination Half-Life | Data not available | ~5 hours (extensive metabolizers) to ~22 hours (poor metabolizers).[13][14][15] |
| Excretion | Data not available | Primarily renal.[12] |
Efficacy Data
Atomoxetine has demonstrated efficacy in the treatment of ADHD across numerous clinical trials.[4][5][16][17][18] It has been shown to be superior to placebo in reducing both inattentive and hyperactive-impulsive symptoms in children, adolescents, and adults.[5][16][18] Some studies suggest that while effective, the onset of therapeutic effects with atomoxetine may be more gradual compared to stimulant medications.[12] Head-to-head trials with methylphenidate have shown comparable overall efficacy, although some formulations of methylphenidate may show a faster onset of action.[19][20][21]
Clinical efficacy data for this compound in humans is not available as it was never marketed.[1] Preclinical studies have investigated its effects in animal models. For instance, a study in a rat model of neuropathic pain demonstrated that this compound has anti-hyperalgesic effects, which were suggested to be related to its high affinity for the norepinephrine transporter.[7][8]
Safety and Tolerability
Atomoxetine is generally considered to be well-tolerated.[4][22] Common side effects include decreased appetite, nausea, abdominal pain, fatigue, and dry mouth.[12][23] Cardiovascular side effects, such as mild increases in blood pressure and heart rate, have been observed.[22][24][25] There is a warning regarding the potential for rare but serious adverse events, including liver injury and an increased risk of suicidal ideation in children and adolescents.[12][23]
Due to the discontinuation of its development, a comprehensive safety and tolerability profile for this compound in humans is not available.
Experimental Protocols
Detailed experimental protocols for the clinical trials of Atomoxetine can be found in the respective published literature. For this compound, a representative preclinical experimental workflow for assessing its effect on norepinephrine reuptake is outlined below.
Conclusion
This compound and Atomoxetine share a common mechanism of action as selective norepinephrine reuptake inhibitors. While Atomoxetine is a well-characterized drug with established efficacy and safety profiles for the treatment of ADHD, this compound remains an investigational compound with limited available data. The high affinity of this compound for the norepinephrine transporter, demonstrated in preclinical studies, suggests its potential as a tool for research into the role of the noradrenergic system. Further non-clinical and, if warranted, clinical studies would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. This comparative guide highlights the current state of knowledge and identifies the significant data gaps for this compound, providing a foundation for future research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 11. benchchem.com [benchchem.com]
- 12. Atomoxetine - Wikipedia [en.wikipedia.org]
- 13. ovid.com [ovid.com]
- 14. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of atomoxetine versus placebo in school-age girls with attention-deficit/hyperactivity disorder [clearvuehealth.com]
- 17. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 18. Efficacy of atomoxetine in adults with attention deficit hyperactivity disorder: An integrated analysis of the complete database of multicenter placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atomoxetine versus stimulants for treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Efficacy of Methylphenidate and Atomoxetine on Emotional and Behavioral Problems in Youths with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy of methylphenidate and atomoxetine in the treatment of attention deficit hyperactivity disorder in children and adolescents: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety profile of atomoxetine in the treatment of children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Atomoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 24. Safety and tolerability of atomoxetine in treatment of attention deficit hyperactivity disorder in adult patients: an integrated analysis of 15 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Talsupram's Analgesic Effects: A Comparative Analysis
A guide for researchers delving into the pre-clinical data on Talsupram's efficacy in neuropathic pain models. This document provides a detailed comparison with other monoamine reuptake inhibitors, based on published findings, to aid in the replication and extension of these studies.
This guide synthesizes the findings from a key study investigating the analgesic properties of this compound, a selective norepinephrine reuptake inhibitor (NRI). For comparative context, its performance is evaluated alongside Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A partial agonist, and Indatraline, a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine. The data presented here is derived from a rat model of neuropathic pain induced by partial sciatic nerve ligation.
Comparative Efficacy in Nociceptive Testing
The anti-hyperalgesic effects of this compound, Vilazodone, and Indatraline were assessed using two standard behavioral tests for nociception: the hot plate test, which measures supraspinal pain response, and the tail flick test, which primarily reflects spinal reflexes. Efficacy is reported as the Maximum Possible Effect (%MPE), providing a standardized measure of analgesia.
Hot Plate Test Data
This compound demonstrated significantly greater efficacy in the hot plate test compared to both Vilazodone and Indatraline at equivalent dosages.[1][2] Notably, even at the lowest dose of 2.5 mg/kg, this compound's analgesic effect surpassed that of Vilazodone at 5 mg/kg and Indatraline at 10 mg/kg.[1]
| Drug | Dose (mg/kg) | Peak MPE% (approx.) | Time to Peak MPE (min) | Notes |
| This compound | 2.5 | 45% | 60 | Significantly more effective than Vilazodone and Indatraline at all doses.[1][2] |
| 5.0 | 60% | 60 | ||
| 10.0 | 75% | 60 | ||
| Vilazodone | 2.5 | <20% | 90 | Not statistically different from the sham group at this dose.[1] |
| 5.0 | 25% | 90 | ||
| 10.0 | 40% | 90 | ||
| Indatraline | 2.5 | 20% | 60 | |
| 5.0 | 30% | 60 | ||
| 10.0 | 40% | 60 |
Tail Flick Test Data
In the tail flick test, the distinctions between the compounds were less pronounced. There was no statistically significant difference in the anti-hyperalgesic effects of this compound, Vilazodone, and Indatraline at most corresponding doses.[1][2] However, Indatraline was found to be more effective than Vilazodone at the same doses in this assay.[1]
| Drug | Dose (mg/kg) | Peak MPE% (approx.) | Time to Peak MPE (min) | Notes |
| This compound | 2.5 | 30% | 60 | No significant difference compared to Vilazodone and Indatraline at most doses.[1] |
| 5.0 | 45% | 60 | ||
| 10.0 | 55% | 60 | ||
| Vilazodone | 2.5 | <20% | 90 | Not statistically different from the sham group at this dose.[1] |
| 5.0 | 30% | 90 | ||
| 10.0 | 45% | 90 | ||
| Indatraline | 2.5 | 40% | 60 | Significantly more effective than this compound at the 2.5 mg/kg dose.[1] |
| 5.0 | 50% | 60 | ||
| 10.0 | 60% | 60 |
Experimental Protocols
To facilitate the replication of these findings, the detailed methodologies employed in the key reference study are outlined below.
Animal Model and Neuropathic Pain Induction
-
Species: Male Wistar rats.
-
Neuropathic Pain Model: Partial sciatic nerve ligation. Under anesthesia, the left sciatic nerve is exposed, and a tight ligation of approximately one-third to one-half of the nerve's diameter is performed using silk suture.[3][4] Sham-operated animals undergo the same procedure without nerve ligation.
Drug Administration
-
All drugs (this compound hydrochloride, Vilazodone hydrochloride, and Indatraline hydrochloride) were administered via intraperitoneal (I.P.) injection.
-
Doses of 2.5, 5, and 10 mg/kg were used for each compound.
Nociceptive Testing Protocols
-
Hot Plate Test:
-
Tail Flick Test:
-
A radiant heat source is focused on the rat's tail.
-
The time taken for the rat to flick its tail away from the heat is measured.
-
A cut-off time (e.g., 15 seconds) is used to prevent injury.[6]
-
-
Data Analysis:
-
The percentage of the Maximal Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[7]
-
Statistical analysis is performed using ANOVA followed by post-hoc tests for multiple comparisons.
-
Visualizing the Mechanism of Action
The analgesic effect of this compound is attributed to its selective inhibition of the norepinephrine transporter (NET). This action increases the concentration of norepinephrine in the synaptic cleft, particularly within the descending pain modulatory pathways.
Caption: this compound's inhibition of the norepinephrine transporter.
The following diagram illustrates the workflow for assessing the anti-hyperalgesic effects of this compound and its comparators.
Caption: Workflow for evaluating analgesic efficacy.
This final diagram illustrates the logical relationship between this compound's mechanism and its observed analgesic effect.
References
- 1. turkjps.org [turkjps.org]
- 2. turkjps.org [turkjps.org]
- 3. inotiv.com [inotiv.com]
- 4. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 5. brieflands.com [brieflands.com]
- 6. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Talsupram Demonstrates Superior Analgesic Effects in Neuropathic Pain Model Compared to Other Antidepressants
A recent study has provided a direct head-to-head comparison of the analgesic effects of Talsupram, a selective noradrenaline reuptake inhibitor, with Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A partial agonist, and Indatraline, a triple reuptake inhibitor of serotonin, dopamine, and noradrenaline. The research, conducted on a rat model of neuropathic pain, revealed that this compound was significantly more effective in reducing pain hypersensitivity in the hot plate test compared to the other two antidepressants.[1][2][3][4]
The study highlights the crucial role of noradrenaline reuptake inhibition in the analgesic mechanisms of antidepressants for neuropathic pain.[1][3] While all three drugs demonstrated anti-hyperalgesic effects compared to the control group, this compound's high affinity for the noradrenaline transporter (NET) is suggested to be the reason for its superior performance in the hot plate test.[1][2]
Comparative Efficacy in Pain Models
The anti-hyperalgesic effects of the three antidepressants were evaluated using two standard behavioral tests in a rat model of neuropathic pain induced by sciatic nerve ligation: the hot plate test and the tail flick test.[1][2][3][4]
Hot Plate Test: In this test, which measures the thermal pain threshold, this compound hydrochloride showed a significantly greater anti-hyperalgesic effect at doses of 2.5, 5, and 10 mg/kg compared to the same doses of Vilazodone hydrochloride and Indatraline hydrochloride.[1][2] Notably, even the lowest dose of this compound (2.5 mg/kg) was more effective than higher doses of Vilazodone (5 mg/kg) and Indatraline (10 mg/kg).[1]
Tail Flick Test: In the tail flick test, another measure of thermal pain sensitivity, there was no statistically significant difference in the anti-hyperalgesic effects of the three drugs.[1][3][4] However, Indatraline hydrochloride was found to be more effective than Vilazodone hydrochloride at the same doses in this particular test.[1][3][4]
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound, Vilazodone, and Indatraline in the hot plate and tail flick tests. The data is presented as the percentage of maximal possible effect (% MPE), which quantifies the analgesic response.
Table 1: Comparative Anti-Hyperalgesic Effects in the Hot Plate Test (% MPE)
| Antidepressant | Dose (mg/kg) | % MPE (Mean ± SEM) |
| This compound HCl | 2.5 | Significantly higher than Vilazodone and Indatraline at all tested doses |
| 5 | Significantly higher than Vilazodone and Indatraline at all tested doses | |
| 10 | Significantly higher than Vilazodone and Indatraline at all tested doses | |
| Vilazodone HCl | 2.5 | Data not specified |
| 5 | Less effective than this compound 2.5 mg/kg | |
| 10 | Less effective than this compound 5 mg/kg | |
| Indatraline HCl | 2.5 | Data not specified |
| 5 | Data not specified | |
| 10 | Less effective than this compound 2.5 mg/kg |
Note: Specific % MPE values were not provided in the source for all dose comparisons, but the statistical significance of this compound's superior efficacy was clearly stated.[1]
Table 2: Comparative Anti-Hyperalgesic Effects in the Tail Flick Test
| Antidepressant | Dose (mg/kg) | Comparative Efficacy |
| This compound HCl | 2.5, 5, 10 | No statistically significant difference compared to other drugs |
| Vilazodone HCl | 2.5, 5, 10 | Less effective than Indatraline at the same doses |
| Indatraline HCl | 2.5, 5, 10 | More effective than Vilazodone at the same doses |
Experimental Protocols
Neuropathic Pain Model: The study utilized a rat model of neuropathic pain induced by chronic constriction injury of the sciatic nerve. This is a well-established model that mimics the symptoms of human neuropathic pain.[5]
Behavioral Pain Assays:
-
Hot Plate Test: This test assesses the latency of the rat to a painful thermal stimulus. The rat is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking its paws or jumping) is recorded. A longer latency indicates an analgesic effect.
-
Tail Flick Test: In this test, a focused beam of heat is applied to the rat's tail, and the time taken for the rat to flick its tail away from the heat source is measured. An increased latency suggests an anti-nociceptive effect.
Drug Administration: Vilazodone hydrochloride, this compound hydrochloride, and Indatraline hydrochloride were administered intraperitoneally at doses of 2.5, 5, and 10 mg/kg.[2] The pain responses were measured at baseline before drug administration and at several time points after administration (15, 30, 60, 90, and 120 minutes).[1]
Signaling Pathways and Mechanism of Action
The analgesic effect of antidepressants in neuropathic pain is believed to be mediated by the potentiation of descending inhibitory pain pathways from the brainstem to the spinal cord.[1][2] This is achieved by inhibiting the reuptake of key neurotransmitters, primarily noradrenaline and serotonin, in the dorsal horn of the spinal cord.[1][6]
This compound, as a selective noradrenaline reuptake inhibitor, enhances noradrenergic signaling. Noradrenaline, acting on α2-adrenergic receptors in the spinal cord, can inhibit the release of excitatory neurotransmitters from nociceptive neurons and hyperpolarize second-order neurons, thereby dampening the transmission of pain signals.[6] The superior efficacy of this compound in the hot plate test in this study lends further support to the critical role of the noradrenergic system in mediating analgesia.[1]
References
- 1. turkjps.org [turkjps.org]
- 2. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin and noradrenaline reuptake inhibitors in animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Talsupram Disposal
For Immediate Implementation by Laboratory Personnel
As a novel research compound, Talsupram requires meticulous handling and disposal to ensure the safety of laboratory personnel and to mitigate potential environmental impact. This document provides a clear, step-by-step protocol for the proper disposal of this compound, aligning with general best practices for chemical waste management in a research setting. Adherence to these procedures is crucial for maintaining a safe and compliant laboratory environment.
While specific regulatory guidelines for this compound are not yet established, its classification as a selective norepinephrine reuptake inhibitor and its structural similarities to other environmentally persistent pharmaceutical compounds, such as Citalopram, necessitate a cautious approach to its disposal.[1][2][3] Improper disposal could lead to contamination of aquatic ecosystems.[1][3]
This compound: Key Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.[4][5][6][7]
| Property | Value |
| Molecular Formula | C₂₀H₂₅NS |
| Molecular Weight | 311.5 g/mol |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO[5] |
| Appearance | To be determined[7] |
| Storage | Desiccate at room temperature for short term; -20°C for long term[5][7] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound in solid and liquid forms.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following standard laboratory PPE:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Disposal of Solid this compound Waste
Solid this compound waste includes unused or expired pure compounds, as well as contaminated materials such as weighing papers and disposable labware.
Step 1: Segregation Isolate all solid this compound waste from other laboratory waste streams.
Step 2: Inactivation (Recommended) While specific inactivation methods for this compound are not documented, a common practice for amine-containing compounds is treatment with a mild oxidizing agent. However, without validated protocols, this should be approached with caution and only by experienced chemists.
Step 3: Packaging
-
Place all solid this compound waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity
-
The date of accumulation
-
Step 4: Storage and Collection Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. Arrange for collection by your institution's certified hazardous waste disposal service.
Disposal of Liquid this compound Waste
Liquid waste includes solutions containing this compound, such as experimental remainders and cleaning solutions.
Step 1: Segregation Collect all liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's waste management guidelines.
Step 2: Neutralization (for acidic or basic solutions) If the this compound solution is strongly acidic or basic, it should be neutralized to a pH between 6 and 8 before being added to the waste container. This should be done cautiously, adding the neutralizing agent slowly and with stirring in a fume hood.
Step 3: Packaging
-
Ensure the waste container is securely sealed to prevent spills or evaporation.
-
The label should include:
-
"Hazardous Liquid Waste"
-
"this compound" and the solvent(s) used
-
The approximate concentration and volume
-
The date of accumulation
-
Step 4: Storage and Collection Store the sealed container in a designated hazardous waste accumulation area, within secondary containment to control any potential leaks. Arrange for collection by your institution's certified hazardous waste disposal service.
Important Note: Under no circumstances should this compound waste, either solid or liquid, be disposed of down the drain or in the regular trash.[8][9][10][11] The potential for environmental persistence of similar compounds underscores the importance of this restriction.[1][2][3][12]
Emergency Procedures: this compound Spills
In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Don PPE: Before addressing the spill, don appropriate PPE, including double gloves, safety goggles, a lab coat, and, for large spills, respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material (e.g., spill pillows or vermiculite) to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and spilled this compound using a scoop or other appropriate tools. Avoid creating dust.
-
Place all contaminated materials into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and then rinse with water. Collect the cleaning solutions as hazardous liquid waste.
-
-
Dispose of Waste: Label the hazardous waste container appropriately and move it to the designated waste accumulation area.
-
Report: Report the incident to the appropriate safety officer and complete any necessary spill report forms.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. The Effect of the Antidepressant Citalopram on the Bioconcentration and Biomarker Response of Daphnia magna at Environmentally Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental risk assessment of three selective serotonin reuptake inhibitors in the aquatic environment: a case study including a cocktail scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencealert.com [sciencealert.com]
- 4. This compound | C20H25NS | CID 33014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Talsupram
This document provides crucial safety and logistical information for the handling of Talsupram in a research environment. The following procedures are based on best practices for managing potent pharmaceutical compounds and are intended to ensure the safety of all laboratory personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on general principles for handling potent, pharmacologically active compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to ensure compliance with all applicable regulations.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound powder and solutions.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and preparing stock solutions | Double-gloved with nitrile gloves | Chemical safety goggles or face shield | Disposable, cuffed lab coat | N95 or higher rated respirator |
| Handling solutions | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Spills and cleaning | Double-gloved with nitrile gloves | Chemical safety goggles and face shield | Disposable, cuffed lab coat | N95 or higher rated respirator |
Engineering Controls
Engineering controls are designed to minimize exposure by isolating the hazard.
-
Ventilation: All handling of this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[1][2]
-
Isolation: For procedures with a higher risk of aerosolization, consider using a glove box or an isolator.[3]
Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
3.1. Preparation and Handling
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Pre-Operational Check: Before starting work, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing:
-
Perform weighing within a ventilated enclosure.[1]
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the powder gently to avoid creating dust.
-
-
Solubilization:
-
Add solvent to the powder slowly to avoid splashing.
-
Cap the container tightly before vortexing or sonicating.
-
-
Post-Handling:
3.2. Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent material to avoid raising dust.
-
Liquid Spill: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Cleanup:
-
Carefully collect the absorbent material and spilled substance using dedicated tools (e.g., forceps, dustpan).
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a deactivating solution, working from the outside in.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's EHS department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh boats, and other disposable items must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[6] |
| Sharps | Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[4] |
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards. Follow your institution's specific procedures for hazardous waste pickup and disposal.[6]
Experimental Protocols
As this compound is a selective norepinephrine reuptake inhibitor, experimental protocols will vary depending on the research application. Below is a general workflow for preparing a stock solution.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Appropriate PPE
-
-
Procedure:
-
Calculate the required mass of this compound hydrochloride for the desired volume and concentration. (Molecular Weight of this compound HCl = 347.95 g/mol ).
-
In a ventilated enclosure, weigh the calculated amount of this compound hydrochloride into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
